molecular formula C18H20N2O3 B1652126 Nboh-2C-CN CAS No. 1391489-32-9

Nboh-2C-CN

カタログ番号: B1652126
CAS番号: 1391489-32-9
分子量: 312.4 g/mol
InChIキー: VWEDZTZAXHMZIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{2-[(2-hydroxybenzyl)amino]ethyl}-2,5-dimethoxybenzonitrile is a secondary amino compound that is 4-(2-aminoethyl)-2,5-dimethoxybenzonitrile in which one of the hydrogens of the amino group has been replaced by a 2-hydroxybenzyl group. A 5-hydroxytryptamine 2A receptor agonist. It has a role as a hallucinogen and a 5-hydroxytryptamine 2A receptor agonist. It is a nitrile, a member of phenols, a secondary amino compound and an aromatic ether. It is a conjugate base of a 4-{2-[(2-hydroxybenzyl)amino]ethyl}-2,5-dimethoxybenzonitrile(1+).

Structure

3D Structure

Interactive Chemical Structure Model





特性

Key on ui mechanism of action

25CN-NBOH is one of the most selective agonist ligands for the 5-HT2A receptor discovered. It has a pKi of 8.88 at the human 5-HT2A receptor and is 100x more selective for 5-HT2A over 5-HT2C, and 46x more selective for 5-HT2A over 5-HT2B [A31598,A31599].

CAS番号

1391489-32-9

分子式

C18H20N2O3

分子量

312.4 g/mol

IUPAC名

4-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,5-dimethoxybenzonitrile

InChI

InChI=1S/C18H20N2O3/c1-22-17-10-15(11-19)18(23-2)9-13(17)7-8-20-12-14-5-3-4-6-16(14)21/h3-6,9-10,20-21H,7-8,12H2,1-2H3

InChIキー

VWEDZTZAXHMZIL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N

正規SMILES

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)C#N

他のCAS番号

1391489-32-9

製品の起源

United States

Foundational & Exploratory

A Comprehensive Technical Guide to 25CN-NBOH: A Highly Selective 5-HT2A Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides an in-depth technical overview of N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine (25CN-NBOH), a potent and highly selective serotonin 2A (5-HT2A) receptor agonist. Since its initial description in 2011 and subsequent characterization, 25CN-NBOH has emerged as a critical tool for researchers in neuroscience and pharmacology. Its unique pharmacological profile, characterized by high binding affinity and significant selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, allows for the precise investigation of 5-HT2A-mediated physiological and pathological processes. This guide details the history, synthesis, physicochemical properties, detailed pharmacology, and experimental protocols associated with 25CN-NBOH, serving as a vital resource for professionals in drug development and scientific research.

Introduction: The Quest for 5-HT2A Selectivity

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor, is a key target in the central nervous system, implicated in a vast array of processes including cognition, mood, and perception. Classical psychedelic compounds, such as psilocybin and LSD, exert their profound effects primarily through agonist activity at this receptor.[1][2] However, these compounds are notoriously non-selective, interacting with a wide range of other receptors, which complicates the attribution of specific effects to 5-HT2A receptor activation alone.[3]

This lack of selectivity spurred the development of more precise chemical tools. The journey began with the phenethylamine class of psychedelics (the 2C-X family), derived from the naturally occurring alkaloid mescaline.[4][5][6] A significant breakthrough occurred with the discovery that N-benzyl substitution of these phenethylamines could dramatically enhance both binding affinity and functional activity at 5-HT2A receptors.[3] This led to the development of the NBOMe series and subsequently the NBOH (N-hydroxybenzyl) series, which generally showed improved selectivity.[3][7] Within this chemical space, 25CN-NBOH was developed as a pinnacle of this effort, offering one of the highest selectivities for the 5-HT2A receptor to date.[1][4][8]

Discovery, Synthesis, and Physicochemical Properties

Genesis and Initial Reporting

25CN-NBOH was first developed and described in the scientific literature in 2011 by a team at the University of Copenhagen led by Martin Hansen.[8] Its remarkable selectivity and potency as a 5-HT2A agonist were further detailed in subsequent publications in 2014, establishing it as a valuable research tool.[1][2][8][9] The rationale behind its design was to combine the N-(2-hydroxybenzyl) moiety, known to confer high 5-HT2A affinity, with a 4-cyano substituent on the phenethylamine ring, a feature previously observed to enhance selectivity.[10]

Chemical Synthesis

The synthesis of 25CN-NBOH has been refined over the years to improve scalability and efficiency.[1][2] A common and improved route starts from the commercially available 2,5-dimethoxyphenethylamine (2C-H). The core of the synthesis involves the preparation of the 4-cyano-2,5-dimethoxyphenethylamine (2C-CN) intermediate, followed by a reductive amination with salicylaldehyde to attach the N-(2-hydroxybenzyl) group.

This protocol is based on the scalable synthesis developed by Kristensen et al.[1][2][11]

  • Preparation of 2C-CN (precursor): The precursor 4-cyano-2,5-dimethoxyphenethylamine (2C-CN) is synthesized from 2,5-dimethoxyphenethylamine (2C-H) through a multi-step process involving formylation, cyanation, and reduction.[2][11]

  • Reductive Amination:

    • To a suspension of 2C-CN hydrochloride (1 equivalent) and triethylamine (Et3N, 1.0 equivalent) in ethanol (EtOH), add salicylaldehyde (1.1 equivalents).[12]

    • Stir the mixture at room temperature for 1.5 hours.

    • Cool the reaction to 0 °C and add sodium borohydride (NaBH4) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 1.2 hours.[11]

  • Workup and Purification:

    • Quench the reaction with water and extract the aqueous phase with dichloromethane (DCM).

    • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield 25CN-NBOH free base.

  • Salt Formation:

    • Dissolve the purified free base in methanol (MeOH).

    • Pass gaseous HCl through the solution to precipitate the hydrochloride salt.

    • Collect the crystalline solid by filtration.[2]

G TwoCCN 2C-CN (precursor) ReactionStep Reductive Amination (EtOH, Et3N, NaBH4) TwoCCN->ReactionStep Salicylaldehyde Salicylaldehyde Salicylaldehyde->ReactionStep CrudeProduct Crude 25CN-NBOH ReactionStep->CrudeProduct Purification Column Chromatography CrudeProduct->Purification FreeBase 25CN-NBOH (Free Base) Purification->FreeBase SaltFormation HCl Salt Formation FreeBase->SaltFormation FinalProduct 25CN-NBOH·HCl (Final Product) SaltFormation->FinalProduct

Physicochemical Properties

The hydrochloride salt of 25CN-NBOH is a stable, crystalline solid.[11][13] Key properties are crucial for its application in experimental settings.

PropertyValueSource
Molecular Formula C18H20N2O3 · HCl[14]
Molecular Weight 348.82 g/mol [14]
Melting Point 219.0 ± 0.1 °C[11]
Aqueous Solubility (HCl salt) 8.5 ± 0.3 mg/mL in pure water[11][13]
Stability Stable in aqueous solution at room temperature for at least 1 month[8][13]
Permeability (Papp) 29 x 10-6 cm/s (high in vitro permeability)[15][16]

An important structural feature is a potential intramolecular hydrogen bond, which may contribute to its high membrane permeability and ability to cross the blood-brain barrier.[8][11]

Detailed Pharmacological Profile

25CN-NBOH's value as a research tool is defined by its potent and selective interaction with the 5-HT2A receptor.

Receptor Binding and Functional Activity

25CN-NBOH is a potent agonist at the human 5-HT2A receptor.[14] Its high affinity is demonstrated by low nanomolar Ki values in radioligand binding assays. Crucially, it exhibits substantial selectivity over the other 5-HT2 receptor subtypes, 5-HT2B and 5-HT2C.[15][16][17]

While there is some variability across different studies and assay conditions, the selectivity for 5-HT2A is consistently reported to be significant.[8][15] For example, studies have shown 5-HT2A/5-HT2C selectivity ratios ranging from 30- to 180-fold and a 5-HT2A/5-HT2B selectivity of approximately 54-fold in functional assays like inositol phosphate and calcium mobilization assays.[15][16]

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Selectivity Ratio (vs. 5-HT2A)
5-HT2A ~1.3~2.1-
5-HT2B ~60.7 (46x)-~54x
5-HT2C ~132 (100x)-~30-180x
Note: Values are aggregated from multiple sources and represent typical reported figures.[8][14][15][16] Exact values can vary based on the specific assay used.[15]

Furthermore, broad off-target screening has shown that 25CN-NBOH has weak or no activity at a wide range of other receptors and transporters, underscoring its specificity.[15][16] It also displays a benign acute cellular toxicological profile in screenings.[15][16]

Signaling Pathway

As a 5-HT2A agonist, 25CN-NBOH activates the canonical Gq/11 signaling pathway. Upon binding to the receptor, it induces a conformational change that activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

G cluster_membrane Cell Membrane Receptor 5-HT2A Receptor GProtein Gq/11 Receptor->GProtein activates PLC Phospholipase C (PLC) GProtein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ligand 25CN-NBOH Ligand->Receptor binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Downstream Cellular Responses Ca->Response PKC->Response

In Vivo Pharmacology and Pharmacokinetics

Animal studies have confirmed that 25CN-NBOH is behaviorally active. In mice, it induces the head-twitch response (HTR), a classic behavioral proxy for 5-HT2A receptor activation.[17] It has been proposed as a superior research tool compared to the classic agonist DOI due to its higher selectivity and favorable pharmacokinetic properties.[16]

Pharmacokinetic studies have shown that 25CN-NBOH rapidly penetrates the blood-brain barrier.[15][16] Following subcutaneous administration in mice, it reaches significant concentrations in both plasma and the brain within 15 minutes, indicating high bioavailability and low efflux by transporters like P-glycoprotein.[15][16]

Applications in Research and Legal Status

Utility as a Research Tool

The high selectivity of 25CN-NBOH makes it an invaluable tool for dissecting the specific roles of the 5-HT2A receptor in the brain.[8] It allows researchers to study 5-HT2A-mediated effects on neural circuits, behavior, and cognitive processes with minimal confounding activity at other receptors.[8] A tritiated version ([3H]25CN-NBOH) has also been developed, serving as a selective radioligand for receptor binding and autoradiography studies.[8][17]

Legal Status

As a potent psychoactive substance and analog of controlled phenethylamines, 25CN-NBOH is regulated in many jurisdictions. In the United Kingdom, it is classified as a Class A drug under the N-benzylphenethylamine catch-all clause.[8][10][18] It is also a controlled substance in Canada and illegal in Hungary.[8][18] In the United States, while not explicitly scheduled at the federal level, it could be considered a controlled substance analog if intended for human consumption.[8] Researchers must ensure compliance with all local and national regulations regarding its acquisition and use.

Conclusion

25CN-NBOH represents a significant advancement in the field of serotonergic research. Its development was a rational step in a long-standing effort to create highly selective ligands for the 5-HT2A receptor. With its potent agonist activity, robust selectivity, and favorable pharmacokinetic profile, it stands as a premier chemical tool for investigating the complex roles of the 5-HT2A receptor in health and disease. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

  • Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453. [Link]

  • Halberstadt, A. L., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Neuropharmacology, 172, 108083. [Link]

  • Wikipedia. (2024). 25CN-NBOH. [Link]

  • Rossebø, A. G., et al. (2026). Improved synthesis and physicochemical characterization of the selective serotonin 2A receptor agonist 25CN-NBOH. Beilstein Journal of Organic Chemistry, 22(1), 175-184. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

  • Wikipedia. (2024). 25C-NBOH. [Link]

  • PsychonautWiki. (n.d.). 25CN-NBOH. [Link]

  • Märcher-Rørsted, E., et al. (2021). An Improved, Scalable Synthesis of the Selective Serotonin 2A Receptor Agonist 25CN-NBOH. Thieme Chemistry. [Link]

  • Glatfelter, G. C., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(19), 13211-13226. [Link]

  • ResearchGate. (n.d.). Synthetic overview for synthesis of 25CN-NBOH. [Link]

  • Halberstadt, A. L., et al. (2019). DARK Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 10(12), 4663-4674. [Link]

  • Wikipedia. (2024). 25B-NBOMe. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Publications. [Link]

  • Pires, R. F., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. [Link]

  • Halberstadt, A. L., et al. (2019). DARK Classics in Chemical Neuroscience: NBOMes. ACS Publications. [Link]

  • Machado, Y., et al. (2019). Identification of new NBOH drugs in seized blotter papers: 25B-NBOH, 25C-NBOH, and 25E-NBOH. Forensic Toxicology, 37(2), 475-483. [Link]

Sources

Physicochemical Profiling & Technical Specifications: 25CN-NBOH Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of NBOH-2C-CN hydrochloride (commonly referred to as 25CN-NBOH·HCl ), a highly selective 5-HT2A receptor agonist.[1][2] This document is structured to support researchers in the synthesis, characterization, and handling of this compound, emphasizing recent findings regarding its physicochemical stability and unique intramolecular interactions.[3][4]

Executive Summary

25CN-NBOH hydrochloride represents a critical tool compound in serotonin receptor research, distinguished by its exceptional selectivity for the 5-HT2A receptor over the 5-HT2C subtype (approx. 100-fold). Unlike its N-benzyl-methoxy counterpart (25CN-NBOMe), the NBOH variant possesses a phenolic hydroxyl group that confers unique solubility and permeability characteristics driven by Intramolecular Hydrogen Bonding (IMHB) .

This guide synthesizes data from advanced physicochemical profiling (2026) to establish a standardized protocol for its use. Key findings indicate that the HCl salt exists as a stable, anhydrous polymorph with unexpectedly high aqueous solubility (8.5 mg/mL) and solution stability, defying the typical instability associated with N-benzyl phenethylamines.

Chemical Identity & Structural Analysis

The compound is a phenethylamine derivative characterized by a 4-cyano substitution on the primary ring and an ortho-hydroxy substitution on the N-benzyl ring.

Parameter Technical Specification
Common Name 25CN-NBOH hydrochloride
Systematic Name 4-[2-[(2-hydroxyphenyl)methylamino]ethyl]-2,5-dimethoxybenzonitrile hydrochloride
CAS Number 1539266-32-4 (HCl salt); 1391489-32-9 (Free base)
Molecular Formula C₁₈H₂₀N₂O₃[2][5][6][7] · HCl
Molecular Weight 348.82 g/mol
Appearance White crystalline solid
Salt Form Hydrochloride (Anhydrous, single polymorph)
Structural Dynamics: The IMHB Effect

A defining feature of 25CN-NBOH is the formation of a pseudo-six-membered ring in solution via an intramolecular hydrogen bond between the phenolic hydroxyl and the amine nitrogen. This interaction masks the polarity of the hydroxyl group, significantly enhancing membrane permeability (LogD modulation) despite the compound's polar surface area.

Physicochemical Properties

The following data aggregates thermodynamic solubility and ionization constants determined via potentiometric titration and shake-flask methods.

Table 1: Core Physicochemical Parameters
Property Value / Range Conditions / Notes
Melting Point 219.0 ± 0.1 °CSharp endotherm (DSC); no solvate loss prior to melt.
Aqueous Solubility 8.5 ± 0.3 mg/mLThermodynamic solubility in water (pH final = 6.24).
pKa₁ (Amine) 8.4Protonated at physiological pH.[8]
pKa₂ (Phenol) 10.7Remains neutral at physiological pH.[8]
LogD (pH 7.4) 1.59Optimal lipophilicity for BBB penetration.
LogD (pH 5.0) -0.76Dominance of ionized species.[8]
LogD (pH 9.5) 2.58Increased neutrality.[8]

Synthesis & Manufacturing Workflow

The synthesis of 25CN-NBOH[1][5]·HCl utilizes a convergent route starting from 2,5-dimethoxyphenethylamine (2C-H). The critical step is the reductive amination, which must be carefully controlled to prevent over-alkylation.

Figure 1: Synthesis Pathway (Graphviz)

SynthesisPathway Start 2C-H (2,5-dimethoxyphenethylamine) Inter1 2C-CN (4-cyano-2,5-dimethoxyphenethylamine) Start->Inter1 1. TFAA/DCM 2. TiCl4/Cl2CHOMe 3. NH2OH/Ac2O Imine Imine Intermediate Inter1->Imine + Salicylaldehyde Et3N, EtOH, 4Å Sieves Reagent Salicylaldehyde (2-hydroxybenzaldehyde) Reagent->Imine Product 25CN-NBOH (Free Base) Imine->Product NaBH4 reduction (0°C to RT) Salt 25CN-NBOH · HCl (Crystalline Salt) Product->Salt HCl/EtOH Crystallization

Caption: Step-wise synthesis from 2C-H precursor to the final hydrochloride salt via reductive amination.

Detailed Protocol: Reductive Amination (Step 2)
  • Imine Formation: Dissolve 2C-CN (1.0 eq) and salicylaldehyde (1.0 eq) in anhydrous ethanol. Add triethylamine (Et₃N) and 4Å molecular sieves to sequester water. Stir at room temperature for 1.5 hours to ensure complete imine formation.

  • Reduction: Cool the mixture to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Allow to warm to room temperature and stir for 1.2 hours.

  • Workup: Quench with water, extract with ethyl acetate, and dry over MgSO₄.

  • Salt Formation: Dissolve the free base in a minimal amount of hot ethanol. Add concentrated HCl dropwise until precipitation occurs. Recrystallize from ethanol to yield pure 25CN-NBOH·HCl .

Analytical Characterization & Stability

Spectroscopic Profile
  • ¹H NMR (600 MHz, DMSO-d₆): Distinctive peaks include the benzyl protons singlet at 4.10 ppm and the aromatic protons of the phenethylamine core at 7.35 ppm and 7.14 ppm .[4] The phenolic proton may appear broad around 10.24 ppm .

  • ¹³C NMR (151 MHz, DMSO-d₆): Key carbon shifts include the nitrile carbon (~116 ppm) and the benzyl carbon (~45 ppm).

Thermal Instability in Gas Chromatography

Critical Warning: Like many NBOH compounds, 25CN-NBOH is thermolabile under standard GC-MS conditions. The high injector port temperatures (>200°C) induce a Retro-Mannich fragmentation, cleaving the N-benzyl bond.

Figure 2: Analytical Degradation Pathway (GC-MS)

Degradation Parent 25CN-NBOH (Intact Molecule) Heat GC Injector Heat (>200°C) Parent->Heat Injection Frag1 2C-CN (Primary Amine) Heat->Frag1 C-N Bond Cleavage Frag2 Salicylaldehyde / Imine Species Heat->Frag2 Retro-Mannich

Caption: Thermal degradation mechanism observed during GC-MS analysis, leading to false identification of 2C-CN.

Analytical Recommendation: Use LC-MS/MS (Electrospray Ionization) for quantification to avoid thermal degradation. If GC-MS is mandatory, derivatization (acetylation) or the use of short columns with high flow rates is required to minimize residence time.

Handling, Storage, and Solution Stability

Contrary to the general instability of some research chemicals, 25CN-NBOH·HCl exhibits robust stability in aqueous environments.[3][8]

Stability Protocol
  • Solid State: Stable for >2 years at -20°C. Store in a desiccator to prevent moisture absorption, although the crystal lattice is non-hygroscopic.

  • Aqueous Solution:

    • pH 7.4 (Phosphate Buffer): Stable for at least 1 month at 25°C.

    • Stock Solutions: Can be prepared in pure water at up to 8.5 mg/mL .[5]

    • Kinetic Note: Dissolution is kinetically slow. Sonication or vigorous shaking for 5–10 minutes is required to reach thermodynamic equilibrium.

Experimental Workflow: Stock Solution Preparation
  • Weighing: Weigh 8.5 mg of 25CN-NBOH·HCl.

  • Solvent Addition: Add 1.0 mL of ultrapure water (Milli-Q).

  • Dissolution: Vortex for 2 minutes. If particles remain, sonicate at 25°C for 5 minutes.

  • Verification: Confirm clarity. Measure pH (expected ~6.24).

  • Storage: Aliquot into amber glass vials and store at -20°C.

References

  • Rossebø, A., et al. (2026). Improved synthesis and physicochemical characterization of the selective serotonin 2A receptor agonist 25CN-NBOH. Beilstein Journal of Organic Chemistry, 22, 175–184.[3] Link

  • Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of 25CN-NBOH. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453. Link

  • Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. Link

  • Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 25R-NBOH compounds using short column gas chromatography – mass spectrometry. Forensic Science International, 315, 110453. Link

Sources

pharmacology of N-(2-hydroxybenzyl)-4-cyano-2,5-dimethoxyphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacology of N-(2-hydroxybenzyl)-4-cyano-2,5-dimethoxyphenethylamine (25CN-NBOH)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxybenzyl)-4-cyano-2,5-dimethoxyphenethylamine, commonly known as 25CN-NBOH, has emerged as a pivotal research tool in serotonin pharmacology. First reported in 2014, its distinction lies in its high potency and unprecedented selectivity as an agonist for the serotonin 2A receptor (5-HT₂AR).[1][2] This receptor is the primary molecular target for classic psychedelic drugs and is implicated in a range of neuropsychiatric conditions, sparking renewed therapeutic interest.[3][4] Unlike prototypical phenethylamine hallucinogens such as DOI, 25CN-NBOH offers a more precise probe for dissecting 5-HT₂AR-mediated signaling and function, both in vitro and in vivo, due to its substantially reduced activity at other serotonin receptor subtypes and off-target sites.[3][5][6] This guide provides a comprehensive technical overview of the synthesis, receptor binding, functional activity, pharmacokinetics, and behavioral pharmacology of 25CN-NBOH, establishing its value as a superior tool for investigating the complexities of the 5-HT₂A receptor system.

Chemical Profile and Synthesis Overview

25CN-NBOH belongs to the N-benzylphenethylamine class of compounds, which are known for their potent interactions with the 5-HT₂A receptor.[7] The inclusion of a 4-cyano group on the phenyl ring and a 2-hydroxybenzyl group on the amine are key structural features contributing to its high affinity and selectivity.[4]

The synthesis of 25CN-NBOH is readily achievable through standard chemical transformations.[2] An improved, scalable synthesis has been developed, making the compound more accessible to the scientific community for research purposes.[1][8] The process typically starts from the commercially available 2,5-dimethoxyphenethylamine (2C-H).[8]

Below is a conceptual workflow for a common synthetic approach.

G A Start: 2,5-Dimethoxyphenethylamine (2C-H) B Formylation & Cyanation Steps A->B e.g., TFAA, TiCl4, NH2OH·HCl, Ac2O C Intermediate: 4-cyano-2,5-dimethoxyphenethylamine (2C-CN) B->C D Reductive Amination C->D F Final Product: 25CN-NBOH D->F e.g., NaBH4 E Reactant: Salicylaldehyde E->D

Caption: Conceptual Synthesis Workflow for 25CN-NBOH.

In Vitro Pharmacology: Receptor Binding and Functional Efficacy

The defining characteristic of 25CN-NBOH is its remarkable in vitro pharmacological profile, marked by high-affinity binding to and potent activation of the 5-HT₂A receptor, with significantly lower activity at related subtypes.

Receptor Binding Affinity

Radioligand binding assays are fundamental for determining a compound's affinity (Kᵢ) for a target receptor. In these experiments, the test compound (e.g., 25CN-NBOH) competes with a radiolabeled ligand (e.g., [³H]ketanserin, [³H]Cimbi-36, or [¹²⁵I]DOI) for binding to membranes prepared from cells expressing the receptor of interest.[3][9] The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and converted to the inhibition constant (Kᵢ).

Studies consistently demonstrate that 25CN-NBOH binds with high affinity to the human 5-HT₂A receptor, with Kᵢ values typically in the low nanomolar range.[1][6] Its selectivity is pronounced, showing 46- to 100-fold lower affinity for the 5-HT₂C receptor and over 37-fold lower affinity for the 5-HT₂B receptor.[3]

Receptor SubtypeRadioligandKᵢ (nM)Selectivity Ratio (Kᵢ 2C/2A)Selectivity Ratio (Kᵢ 2B/2A)Reference
Human 5-HT₂A [³H]ketanserin1.72--[6]
Human 5-HT₂A [³H]Cimbi-361.32--[3]
Human 5-HT₂B [³H]LSD~56-~37[3][6]
Human 5-HT₂C [³H]mesulergine~83~52-81-[3][6]
Table 1: Representative Binding Affinities (Kᵢ) of 25CN-NBOH at Human Serotonin 5-HT₂ Receptors.
Protocol: 5-HT₂A Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 25CN-NBOH for the human 5-HT₂A receptor.

  • Materials:

    • Membrane Preparation: Membranes from CHO-K1 or HEK293 cells stably transfected with the human 5-HT₂A receptor.[10]

    • Radioligand: [³H]ketanserin or [¹²⁵I]DOI.[9][11]

    • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[9]

    • Non-specific Ligand: 10 µM Ketanserin or 10 µM DOI.[9]

    • 96-well filter plates (e.g., GF/C or GF/B).[12]

    • Scintillation counter.

  • Procedure:

    • Thaw the receptor membrane preparation on ice and resuspend in assay buffer to the desired protein concentration (e.g., 70 µ g/well ).[12][13]

    • In a 96-well plate, add assay buffer, the test compound (25CN-NBOH) across a range of concentrations (e.g., 0.01 nM to 10 µM), and the radioligand at a fixed concentration near its Kₔ (e.g., 0.5 nM [¹²⁵I]DOI).[9]

    • For determining total binding, add only buffer and radioligand. For non-specific binding, add the non-specific ligand, buffer, and radioligand.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.[11][13]

    • Terminate the reaction by rapid vacuum filtration onto the filter plates, followed by several washes with ice-cold wash buffer.[13]

    • Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 25CN-NBOH.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Activity and Signaling Pathways

The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[11] Agonist binding activates Gαq, which in turn stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[14][15]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂A Receptor G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Triggers Ligand 25CN-NBOH Ligand->Receptor Binds

Caption: 5-HT₂A Receptor Gαq Signaling Pathway.

Functional assays confirm that 25CN-NBOH is a potent agonist at the 5-HT₂A receptor. In calcium mobilization and inositol phosphate accumulation assays, it demonstrates robust efficacy, with potencies (EC₅₀) in the low nanomolar range and selectivities of 30- to 180-fold for 5-HT₂A over 5-HT₂C.[3][5] More recent studies have also investigated its potential for biased agonism—the ability of a ligand to preferentially activate one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin recruitment). Initial findings suggest 25CN-NBOH may exhibit a bias towards β-arrestin-2 signaling relative to other psychedelics like LSD.[16]

Assay TypeReceptorEC₅₀ (nM)Efficacy (Rₘₐₓ % vs 5-HT)Reference
Ca²⁺ Mobilization 5-HT₂AR~2.8 - 8.6~123 - 150%[16][17]
Ca²⁺ Mobilization 5-HT₂CR>1000Weak Agonist Activity[17]
β-arrestin 2 5-HT₂AR~2.8~150%[16]
miniGαq 5-HT₂AR~8.6~123%[16]
Table 2: Functional Potency and Efficacy of 25CN-NBOH.
Protocol: Gq-Mediated Calcium Mobilization Assay

Objective: To measure the functional potency (EC₅₀) of 25CN-NBOH at the 5-HT₂A receptor by quantifying intracellular calcium release.

  • Materials:

    • Cell Line: HEK293 cells stably expressing the human 5-HT₂A receptor.[5]

    • Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.

    • Calcium-sensitive dye kit (e.g., FLIPR Calcium 5 Assay Kit), which includes a fluorescent dye and often probenecid to prevent dye leakage.[18][19]

    • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).[18]

  • Procedure:

    • Cell Plating: Seed the cells into the microplate and culture overnight to form a confluent monolayer.[18]

    • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for approximately 60 minutes at 37°C, allowing the dye to enter the cells.[19]

    • Compound Plate Preparation: In a separate plate, prepare serial dilutions of 25CN-NBOH at a higher concentration (e.g., 5x) than the final desired concentration.

    • Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record baseline fluorescence, then inject the 25CN-NBOH solutions from the compound plate. Continue recording the fluorescence signal for 1-2 minutes to capture the peak response.[18]

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) is directly proportional to the amount of intracellular calcium released.[18]

    • Plot the fluorescence response against the log concentration of 25CN-NBOH.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

In Vivo Pharmacology: Pharmacokinetics and Behavioral Effects

The utility of 25CN-NBOH as a research tool is solidified by its favorable in vivo properties, including its ability to cross the blood-brain barrier and engage central 5-HT₂A receptors to produce measurable behavioral effects.

Pharmacokinetics and Brain Penetration

A critical attribute for any centrally acting drug is its ability to reach its target in the brain. In vitro permeability assays show that 25CN-NBOH has high permeability and is not a significant substrate for P-glycoprotein-mediated efflux, a common mechanism that removes drugs from the brain.[3][5] In vivo studies in mice confirm these findings. Following subcutaneous administration (3 mg/kg), 25CN-NBOH rapidly penetrates the brain, achieving free (unbound) concentrations of approximately 200 nM within 15 minutes.[3][5] This concentration is well above its binding affinity (Kᵢ) and functional potency (EC₅₀) for the 5-HT₂A receptor, indicating sufficient target engagement.

Behavioral Pharmacology: The Head-Twitch Response (HTR)

The head-twitch response (HTR) is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT₂A receptor activation and is considered a preclinical model of hallucinogenic potential.[7][20][21][22] Administration of 25CN-NBOH robustly induces the HTR in mice in a dose-dependent manner.[4][6][7]

The response typically follows an inverted U-shaped dose-response curve, with maximal twitches observed at doses around 1.0-1.5 mg/kg.[6][7] Crucially, the HTR induced by 25CN-NBOH is blocked by pretreatment with the selective 5-HT₂A antagonist ketanserin or M100907, but not by antagonists of the 5-HT₂C receptor, confirming that the behavior is mediated by the 5-HT₂A receptor.[6][7] While behaviorally active, some studies note that 25CN-NBOH is less effective at inducing HTR than the classic, less selective agonist DOI.[7]

Protocol: Mouse Head-Twitch Response (HTR) Assay

Objective: To quantify the in vivo 5-HT₂A receptor agonist activity of 25CN-NBOH.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Animals (e.g., Male C57BL/6J mice) B Habituate to Observation Chamber (e.g., 30 min) A->B C Administer Vehicle or 25CN-NBOH (i.p. or s.c.) B->C D Place in Chamber & Record (e.g., 30-60 min) C->D E Quantify Head Twitches (Manual or Automated) D->E F Statistical Analysis (e.g., ANOVA) E->F

Caption: Experimental Workflow for the Head-Twitch Response (HTR) Assay.

  • Animals: Male C57BL/6J mice are commonly used.[20]

  • Apparatus: A transparent cylindrical observation chamber. For automated detection, a magnetometer system can be used where a small magnet is surgically attached to the cranium of the mouse.[20][21][23]

  • Procedure:

    • Habituation: Place each mouse individually into an observation chamber for a 30-minute habituation period before drug administration.[20][24]

    • Drug Administration: Administer 25CN-NBOH or vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses (e.g., 0.3 - 3.0 mg/kg) should be used to establish a dose-response relationship.[6][7]

    • Observation: Immediately after injection, begin counting the number of head twitches for a defined period (e.g., 20-60 minutes).[24] A head twitch is a rapid, convulsive, side-to-side movement of the head that is distinct from grooming or exploratory sniffing.[21]

    • Antagonism Study (Optional): To confirm 5-HT₂A mediation, a separate cohort of animals can be pre-treated with a 5-HT₂A antagonist (e.g., ketanserin, 0.75 mg/kg) 30 minutes before 25CN-NBOH administration.[6]

  • Data Analysis:

    • The total number of head twitches per observation period is the primary dependent variable.

    • Compare the HTR counts between different dose groups and the vehicle control using an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests.

Other Behavioral and Cognitive Effects

Beyond the HTR, 25CN-NBOH has been shown to modulate other behaviors. It can modestly increase locomotor activity.[6] More recently, research has highlighted its potential to induce long-lasting changes in brain plasticity. A single administration of 25CN-NBOH in mice was shown to produce significant and sustained improvements in cognitive flexibility and reversal learning, with effects lasting for several weeks.[25][26] These findings suggest that selective 5-HT₂A receptor activation may have therapeutic potential for conditions characterized by cognitive rigidity, such as depression and PTSD.[25][26]

Conclusion and Future Directions

N-(2-hydroxybenzyl)-4-cyano-2,5-dimethoxyphenethylamine (25CN-NBOH) represents a significant advancement in the pharmacological toolkit for studying the serotonin 2A receptor. Its combination of high potency, exceptional selectivity over 5-HT₂B and 5-HT₂C subtypes, and excellent brain penetrance makes it a superior alternative to less selective classical agonists.[2][3] The detailed characterization of its in vitro and in vivo properties provides a solid foundation for its use in elucidating the specific roles of 5-HT₂A receptor signaling in cellular and behavioral processes.

Future research can leverage 25CN-NBOH to explore the nuances of 5-HT₂A-mediated signal transduction, including the functional consequences of biased agonism, and to further investigate the molecular mechanisms underlying the pro-plasticity and cognitive-enhancing effects of 5-HT₂A receptor activation. The availability of a tritiated version, [³H]25CN-NBOH, also opens avenues for more detailed autoradiography and receptor occupancy studies.[4][27] As the field continues to explore the therapeutic potential of modulating the serotonergic system, 25CN-NBOH will undoubtedly remain an invaluable and indispensable research tool.

References

  • Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology (Berl), 232(6), 1039-47. [Link]

  • Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453. [Link]

  • Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2, 5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. ResearchGate. [Link]

  • Odland, A. U., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology, 177, 113979. [Link]

  • Odland, A. U., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. University of Copenhagen. [Link]

  • Sarma, K. P. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 10(19), e3783. [Link]

  • Märcher-Rørsted, E., et al. (2021). Synthetic overview for synthesis of 25CN‐NBOH. ResearchGate. [Link]

  • Wikipedia. (n.d.). 25CN-NBOH. Wikipedia. [Link]

  • Synfacts. (2021). Synthese des selektiven Serotonin-2A-Rezeptoragonisten 25CN-NBOH. Thieme Gruppe. [Link]

  • ChEMBL. (n.d.). Radioligand binding assays for hu... EMBL-EBI. [Link]

  • Rørsted, E. M., et al. (2021). 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. ChemMedChem, 16(21), 3263-3270. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Staro-Arodi, O., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 13(19), 2878–2886. [Link]

  • Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology, 9, 70. [Link]

  • Odland, A. U., et al. (2025). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. The Journal of Physiology. [Link]

  • Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]

  • Neuroscience News. (2025). Psychedelic Sparks Long-Term Brain Plasticity. Neuroscience News. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Andersen, J. V., et al. (2023). Introducing Conformational Restraints on 25CN-NBOH: A Selective 5-HT2A Receptor Agonist. ACS Medicinal Chemistry Letters, 14(3), 324–330. [Link]

  • Rørsted, E. M., et al. (2021). Binding distribution of [³H]25CN‐NBOH and two other 5‐HT2AR tracers in... ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays. Eurofins Discovery. [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. ResearchGate. [Link]

  • Elsilä, U., et al. (2024). Effects of serotonin agonists LSD and 25CN-NBOH on conditioned place preference and on synaptic plasticity of VTA dopamine neurons in mice. bioRxiv. [Link]

  • Kaplan, J. S., et al. (n.d.). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship. [Link]

  • Nijmeijer, S., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 44(1), 227-35. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • ResearchGate. (n.d.). Effect of 25CN-NBOH on the head-twitch response. ResearchGate. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology (Berl), 227(4), 727–739. [Link]

  • Wikipedia. (n.d.). Head-twitch response. Wikipedia. [Link]

  • Taylor & Francis. (n.d.). Head-twitch response – Knowledge and References. Taylor & Francis. [Link]

  • de la Fuente Revenga, M., et al. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of Neuroscience Methods, 330, 108507. [Link]

  • Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT₂A receptors, in mice. Psychopharmacology (Berl), 232(6), 1039-47. [Link]

Sources

Methodological & Application

Nboh-2C-CN in vivo experimental protocol for mice

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & In Vivo Protocol: Nboh-2C-CN

A Researcher's Guide to In Vivo Experimentation in Murine Models Using the Selective 5-HT2A Receptor Agonist Nboh-2C-CN

Introduction: A Precision Tool for Serotonergic Research

Nboh-2C-CN, also known as 25CN-NBOH, is a potent and highly selective agonist for the serotonin 2A (5-HT2A) receptor, a key target in neuroscience and psychopharmacology.[1][2] Unlike classic psychedelic compounds which often exhibit activity across multiple serotonin receptor subtypes, Nboh-2C-CN offers remarkable selectivity, making it an invaluable tool for dissecting the specific physiological and behavioral roles of 5-HT2A receptor activation.[3][4][5] Its high affinity (Kᵢ = 1.3 nM for the human 5-HT2A receptor) and over 100-fold selectivity against the 5-HT2C receptor allow for precise pharmacological interrogation.[2]

In vivo studies in mice have established that Nboh-2C-CN reliably induces the head-twitch response (HTR), a well-validated behavioral proxy for 5-HT2A receptor engagement and potential psychoactive effects in humans.[2][6][7] Furthermore, research indicates that a single administration can produce lasting enhancements in cognitive flexibility, suggesting its utility in models of depression, PTSD, and other conditions marked by cognitive rigidity.[1][8]

This guide provides a comprehensive, field-proven protocol for the in vivo administration of Nboh-2C-CN to mice. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies from drug preparation to behavioral assessment, grounded in scientific rationale and validated by published studies.

Foundational Science: Mechanism of Action

The primary mechanism of action for Nboh-2C-CN is its function as a high-efficacy partial agonist at the 5-HT2A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability, gene expression, and synaptic plasticity.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Nboh Nboh-2C-CN Receptor 5-HT2A Receptor Nboh->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Triggers PKC PKC Activation DAG->PKC Activates Response Neuronal Modulation & Synaptic Plasticity Ca->Response PKC->Response HTR_Workflow A Day -3 to -1: Animal Habituation B Day 0 (Test Day): Weigh Animals & Calculate Doses A->B C Prepare Dosing Solutions (Protocol 1) B->C D Administer Control/Antagonist (e.g., Saline or Ketanserin) C->D For antagonist groups F Administer Nboh-2C-CN (i.p. or s.c.) C->F For agonist-only groups E Wait 30 min (Pre-treatment Period) D->E E->F G Place Mouse in Observation Chamber F->G H Record Behavior for 10-20 min (Starting 5-10 min post-injection) G->H I Score Head Twitches (Post-hoc Analysis) H->I J Data Analysis & Statistics I->J

Caption: Experimental workflow for the Nboh-2C-CN Head-Twitch Response (HTR) assay.

Protocol 2: HTR Quantification

Step-by-Step Methodology:

  • Baseline: Place the habituated mouse into the observation chamber and allow it to explore for 30 minutes before any injections.

  • Administration:

    • For antagonist studies, administer the 5-HT2A antagonist (e.g., ketanserin, 0.75 mg/kg, i.p.) 30 minutes prior to Nboh-2C-CN. [9]For control groups, administer an equivalent volume of saline.

    • Administer the calculated dose of Nboh-2C-CN or vehicle via intraperitoneal (i.p.) injection. The recommended site is the lower right abdominal quadrant to avoid the cecum and bladder. [10]3. Observation: Immediately return the animal to its observation chamber. The peak HTR activity typically occurs within the first 10 minutes post-injection. [9]Begin quantification 5-10 minutes after injection and continue for a 10 or 20-minute period. [7][9]4. Scoring: A head twitch is defined as a rapid, convulsive rotational movement of the head. Score the number of twitches during the observation period. Video recording allows for blinded, post-hoc scoring, which is the gold standard for reducing observer bias.

Dose-Response and Expected Outcomes

Causality: Nboh-2C-CN exhibits a biphasic, or inverted U-shaped, dose-response curve for HTR induction. [1][9]This is a critical phenomenon to understand when designing experiments. While increasing the dose from a low to an optimal level increases the effect, doses beyond this peak lead to a reduction in HTRs. This may be due to the recruitment of inhibitory 5-HT2C receptors at higher brain concentrations or other desensitization mechanisms. [9] Table 2: Suggested Doses and Expected HTR Outcomes

GroupPre-treatment (t=-30min)Treatment (t=0min)RouteExpected Outcome
Vehicle ControlSalineSalinei.p.Minimal to no head twitches (<1-2 per 10 min).
Efficacy TestSaline1.5 mg/kg Nboh-2C-CNi.p.Robust HTR induction (peak response). [9][11]
Dose-ResponseSaline0.5 - 10.0 mg/kg Nboh-2C-CNi.p.Inverted U-shaped curve; peak effect ~1.5 mg/kg. [9]
Antagonist Control0.75 mg/kg Ketanserin1.5 mg/kg Nboh-2C-CNi.p.Complete or significant blockade of HTR. [9]

Pharmacokinetics and Safety Considerations

  • Pharmacokinetics: Nboh-2C-CN is brain-penetrant, achieving significant central nervous system concentrations rapidly. A 3 mg/kg subcutaneous dose in C57BL/6 mice yields free brain concentrations of approximately 200 nM within 15 minutes, well above its binding affinity for the 5-HT2A receptor. [3][12][13]* Safety & Toxicology: In vitro, Nboh-2C-CN displays a benign acute cellular toxicological profile. [3][12]In vivo, at the effective doses for HTR, overt signs of toxicity are not typically observed. However, it is crucial to monitor animals post-procedure for any adverse reactions. As with all potent centrally-acting compounds, careful dose selection and adherence to approved protocols are paramount. While not intended for human use, it is worth noting that related N-benzyl phenethylamine compounds have been associated with toxicity in recreational settings, underscoring the need for responsible laboratory handling. [7]

Conclusion

Nboh-2C-CN stands out as a premier pharmacological tool for investigating 5-HT2A receptor function in vivo. Its high selectivity allows for a level of precision that is unattainable with less specific serotonergic agents. The protocols outlined in this guide, particularly the head-twitch response assay, provide a robust and reproducible framework for studying its behavioral effects in mice. By understanding the compound's mechanism of action, its characteristic inverted U-shaped dose-response curve, and the critical importance of proper controls and animal habituation, researchers can confidently generate high-quality, interpretable data to advance our understanding of the serotonin system in health and disease.

References

  • González-Maeso, J., & Sealfon, S. C. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 3(12), 1009–1017. [Link]

  • Griebel, G., & Olivier, B. (1989). Animal models for anxiety and response to serotonergic drugs. PubMed. [Link]

  • Institutional Animal Care and Use Committee. (2024). Routes and Volumes of Administration in Mice. University of Arizona. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2012). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience. [Link]

  • Boston University Institutional Animal Care and Use Committee. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]

  • Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453. [Link]

  • Griebel, G., & Olivier, B. (1989). Animal models for anxiety and response to serotonergic drugs. Karger Publishers. [Link]

  • Wikipedia. (n.d.). 25CN-NBOH. Wikipedia. [Link]

  • ResearchGate. (n.d.). 5-HT2A-selective agonist NBOH-2C-CN effects on excitability and synaptic transmission in 5-HT2A neurons. ResearchGate. [Link]

  • Tocris Bioscience. (n.d.). NBOH-2C-CN hydrochloride (5171). Bio-Techne. [Link]

  • Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2, 5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. ResearchGate. [Link]

  • Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology, 232(6), 1039–1047. [Link]

  • Hessel, L. S., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology, 9, 74. [Link]

  • Jensen, A. A., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Publications. [Link]

  • Animal Care Services, University of British Columbia. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care. [Link]

  • Creative Bioarray. (n.d.). Protocol for in Vivo Imaging in Mice. Creative Bioarray. [Link]

  • Inxight Drugs. (n.d.). 25CN-NBOH. Inxight Drugs. [Link]

  • DiBerto, J. F., et al. (2021). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. Synapse. [Link]

  • Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. ResearchGate. [Link]

  • Kramer, H. M., et al. (2022). Improved synthesis and physicochemical characterization of the selective serotonin 2A receptor agonist 25CN-NBOH. Beilstein Journal of Organic Chemistry, 18, 1376–1383. [Link]

  • Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT₂A receptors, in mice. PubMed. [Link]

  • Hessel, L. S., et al. (2018). (PDF) Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. ResearchGate. [Link]

  • ResearchGate. (n.d.). The role of 5-HT2C receptors in the effects of psilocin and NBOH-2C-CN on 5-HT2A neurons. ResearchGate. [Link]

  • Kramer, H. M., et al. (2022). Improved synthesis and physicochemical characterization of the selective serotonin 2A receptor agonist 25CN-NBOH. Beilstein Journals. [Link]

Sources

Application Notes & Protocols: Utilizing 25CN-NBOH for the Interrogation of Cortical Circuit Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Neuroscientists and Drug Development Professionals

Senior Application Scientist's Foreword:

The study of cortical circuits, the intricate networks of neurons responsible for higher cognitive functions, demands tools of exceptional precision. The serotonergic system, and specifically the serotonin 2A (5-HT2A) receptor, is a critical modulator of these circuits, implicated in everything from sensory perception and cognitive flexibility to the profound consciousness-altering effects of psychedelic compounds.[1][2] Understanding its role is paramount for advancing our knowledge of both normal brain function and the pathophysiology of numerous neuropsychiatric disorders.[3][4]

This guide focuses on 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile , commonly known as 25CN-NBOH . It is important to note that the topic "Nboh-2C-CN" likely contains a typographical error, as the extensively studied and commercially available compound is 25CN-NBOH.[5][6] This compound has emerged as a superior pharmacological tool due to its high potency and selectivity as a 5-HT2A receptor agonist.[5][7] Its utility lies in its ability to selectively activate this receptor subtype, allowing researchers to dissect its specific contributions to neuronal activity and circuit dynamics with a clarity that was previously difficult to achieve with less selective compounds.[5][8]

This document moves beyond a simple recitation of steps. It is designed to provide you, the researcher, with the causal reasoning behind experimental choices, ensuring that your investigations are not only technically sound but also conceptually robust. We will explore the dual excitatory and inhibitory actions of 25CN-NBOH on cortical neurons, provide detailed protocols for both in vitro and in vivo applications, and discuss the interpretation of the resulting data.[1][3] By leveraging the precision of 25CN-NBOH, we can unlock new insights into the complex symphony of the cerebral cortex.

Section 1: Scientific Foundation of 25CN-NBOH

Mechanism of Action: A Selective 5-HT2A Receptor Agonist

25CN-NBOH is a synthetic psychedelic compound belonging to the N-benzyl phenethylamine class of chemicals.[1] Its value as a research tool stems from its high binding affinity and functional selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, particularly the structurally similar 5-HT2C receptor.[9][10]

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[2] Upon agonist binding, such as with 25CN-NBOH, the receptor undergoes a conformational change, activating Gαq. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), ultimately modulating a wide array of cellular processes, including neuronal excitability.[2]

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R 5-HT2A Receptor Gq Gαq R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response Modulation of Neuronal Excitability Ca->Response PKC->Response Ligand 25CN-NBOH Ligand->R Binds In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Validation p1 Prepare Acute mPFC Slices p2 Slice Recovery (aCSF, RT, >1h) p1->p2 p3 Prepare 25CN-NBOH Working Solutions p2->p3 e4 Bath Apply 25CN-NBOH p3->e4 e1 Transfer Slice to Recording Chamber e2 Obtain Whole-Cell Patch-Clamp Recording e1->e2 e3 Record Baseline Activity (5-10 min) e2->e3 e3->e4 e5 Record Experimental Data e4->e5 a1 Analyze sEPSC Frequency & Firing Rate e5->a1 a2 Perform Control Experiments (e.g., with Antagonist) a1->a2

Figure 2: Experimental Workflow for In Vitro Studies.
Protocol B: In Vivo Investigation in Rodents

This protocol describes the systemic administration of 25CN-NBOH to mice to study its effects on behavior and, by extension, cortical circuit function. The head-twitch response (HTR) is a well-established behavioral proxy for 5-HT2A receptor activation in vivo. [11]

  • 25CN-NBOH Hydrochloride: Dissolve in sterile 0.9% saline. Brief sonication may be required to aid solubility. [12]Prepare fresh on the day of the experiment.

  • Animals: Adult mice (e.g., C57BL/6). Acclimatize animals to the housing and testing environment.

  • Observation Arena: A clean, standard mouse cage.

  • Video Recording Equipment: To score behaviors.

  • Animal and Drug Preparation:

    • Weigh each mouse to calculate the precise injection volume.

    • Prepare the 25CN-NBOH solution. Doses typically range from 0.5 to 3.0 mg/kg for HTR studies. [11]An inverted U-shaped dose-response curve is common, with peak effects often seen around 1.5 mg/kg. [11]

  • Administration and Observation:

    • Administer the calculated dose via intraperitoneal (IP) injection. The injection volume should be appropriate for the animal's size (e.g., <10 mL/kg). [13] * Immediately place the mouse into the observation arena.

    • Record the animal's behavior for at least 20-30 minutes. The peak HTR frequency typically occurs within the first 5 minutes post-injection. [11]

  • Behavioral Scoring:

    • A head twitch is a rapid, rotational jerk of the head, distinct from grooming or sniffing behaviors.

    • Score the number of HTRs from the video recording, typically by a trained observer who is blind to the experimental conditions.

  • Cognitive Flexibility Studies:

    • For more complex behavioral assays, such as those measuring cognitive flexibility, a single dose of 25CN-NBOH (e.g., 2-10 mg/kg, IP) can be administered. [12][14] * Behavioral testing is then conducted at a later time point (e.g., 2-3 weeks post-injection) to assess long-lasting changes in neuroplasticity. [15][16]

  • Controls and Validation:

    • Always include a vehicle control group (saline injection).

    • To confirm 5-HT2A receptor mediation of the HTR, a separate group of animals can be pre-treated with a 5-HT2A antagonist (e.g., ketanserin, 0.75 mg/kg, IP, 30 min prior) before 25CN-NBOH administration. [11]

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Acclimatize Mice to Environment e1 Weigh Mouse & Calculate Dose p1->e1 p2 Prepare 25CN-NBOH in Sterile Saline e2 Administer 25CN-NBOH (or Vehicle) via IP Injection p2->e2 e1->e2 e3 Place in Observation Arena & Record Video e2->e3 a1 Score Head-Twitch Response (HTR) e3->a1 a2 Compare Drug vs. Vehicle Groups a1->a2

Figure 3: Experimental Workflow for In Vivo HTR Studies.

Section 3: Data Interpretation and Best Practices

Analysis of Electrophysiological Data
  • sEPSCs: Use event detection software (e.g., Mini Analysis Program, Clampfit) to quantify the frequency (Hz) and amplitude (pA) of sEPSCs. A significant increase in frequency with no change in amplitude typically points to a presynaptic mechanism of action (i.e., increased probability of glutamate release). [1]* Firing Rate: Measure the number of action potentials over a defined period both at baseline and during drug application. The change can be expressed as a percentage of the baseline firing rate.

Causality and Controls

The self-validating nature of a robust protocol hinges on rigorous controls. The dual action of 25CN-NBOH makes this particularly critical.

  • Confirming 5-HT2A Receptor Mediation: The effects on sEPSC frequency are attributed to 5-HT2A activation. [1]This claim is substantiated only by demonstrating that the effect is blocked by a selective 5-HT2A antagonist. Without this control, off-target effects cannot be ruled out.

Compound Handling and Safety
  • Storage: Store 25CN-NBOH hydrochloride solid at -20°C. Aliquoted stock solutions in DMSO or water should also be stored at -20°C to minimize freeze-thaw cycles.

  • Safety: 25CN-NBOH is a potent psychoactive compound. Handle it in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. [17]All procedures should be in accordance with institutional and national safety guidelines for handling hazardous chemicals. [17]

Conclusion

25CN-NBOH is a powerful and selective agonist for the 5-HT2A receptor, making it an invaluable pharmacological tool for probing the role of this critical receptor in cortical circuit dynamics. [5][8]Its complex, concentration-dependent effects on both synaptic transmission and neuronal excitability provide a window into the nuanced modulation exerted by the serotonergic system. By employing the rigorous, self-validating protocols outlined in this guide, researchers can confidently dissect the cellular and circuit-level mechanisms underlying 5-HT2A receptor function, paving the way for a deeper understanding of cognition and the development of novel therapeutics for neuropsychiatric disorders.

References

Sources

Application Note: Behavioral Profiling with 25CN-NBOH (NBOH-2C-CN)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 25CN-NBOH (also known as NBOH-2C-CN) as a highly selective probe for the serotonin 5-HT2A receptor (5-HT2AR) in behavioral neuroscience. Unlike the classical probe DOI, which exhibits significant cross-reactivity with 5-HT2C receptors, 25CN-NBOH offers >100-fold selectivity for 5-HT2A over 5-HT2C. This selectivity renders it the superior tool for dissecting 5-HT2A-specific contributions to psychosis, hallucinogenesis, and cognitive flexibility without the confounding variables of broad-spectrum activation.

Key Advantages:

  • High Selectivity:

    
     ~1.3 nM at 5-HT2A with minimal 5-HT2C affinity.[1]
    
  • Clean Behavioral Readout: Induces robust Head Twitch Response (HTR) blocked by M100907/Ketanserin but not by 5-HT2C antagonists.

  • Rapid Kinetics: Peak behavioral effects occur within 5–10 minutes post-injection.

Pharmacological Profile & Rationale[1][2][3][4][5][6][7][8]

Mechanism of Action

25CN-NBOH acts as a potent full agonist at the 5-HT2AR.[2] Upon binding, it stabilizes the receptor in an active conformation, recruiting G


q/11 proteins. This triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG), leading to intracellular calcium mobilization and downstream ERK1/2 phosphorylation. In the prefrontal cortex (PFC), this signaling cascade increases the excitability of Layer V pyramidal neurons, a mechanism directly correlated with the Head Twitch Response (HTR) in rodents.
Comparative Binding Data

The following table contrasts 25CN-NBOH with the traditional agonist DOI, highlighting the selectivity shift that justifies its use.

Compound5-HT2A Affinity (

)
5-HT2C Affinity (

)
Selectivity Ratio (2A:2C)Primary Utility
25CN-NBOH 1.3 nM ~130 nM ~100x Specific 5-HT2A dissection
DOI0.7 nM2.4 nM~3xGeneral 5-HT2 activation
LSD3.5 nM23 nM~6xBroad spectrum (5-HT/DA/Adrenergic)

Data aggregated from Jensen et al. (2020) and Halberstadt et al. (2016).

Signaling Pathway Visualization

The following diagram illustrates the specific signal transduction pathway activated by 25CN-NBOH leading to the behavioral phenotype.

G Ligand 25CN-NBOH Receptor 5-HT2A Receptor (Layer V Pyramidal Neuron) Ligand->Receptor Binding (Ki ~1.3nM) Gprot Gq/11 Protein Receptor->Gprot Activation Effector Phospholipase C (PLC) Gprot->Effector Stimulation SecondMsgr IP3 + DAG Effector->SecondMsgr Hydrolysis Calcium Intracellular Ca2+ Release SecondMsgr->Calcium Mobilization Downstream ERK1/2 Phosphorylation & Glutamate Release Calcium->Downstream Signaling Behavior Head Twitch Response (HTR) Downstream->Behavior Phenotype Expression

Figure 1: Signal transduction pathway of 25CN-NBOH.[2] The compound selectively drives Gq-mediated calcium release, resulting in the characteristic head twitch phenotype.

Preparation & Handling

Solubility & Stability
  • Form: 25CN-NBOH is typically supplied as a Hydrochloride (HCl) salt.[1]

  • Solubility: The HCl salt is soluble in water up to ~8.5 mg/mL.[1][3] However, for consistent in vivo dosing, a vehicle of 0.9% Sterile Saline is recommended.

    • Note: If using the freebase form (rare), predissolution in a minimal volume of DMSO (max 2% final volume) is required before dilution in saline.

  • Stability:

    • Solid State: Stable at -20°C for >1 year. Protect from light.

    • Solution: Stable in aqueous solution for ~1 month at room temperature, but fresh preparation on the day of the experiment is mandatory to prevent hydrolysis or oxidation into inactive byproducts.

Safety Considerations
  • Toxicity: While 25CN-NBOH is less potent than N-benzyl-OMe analogs (e.g., 25I-NBOMe), it is a potent hallucinogen. Handle with gloves, mask, and eye protection.

  • Controlled Status: 25CN-NBOH may degrade into 2C-CN. Researchers must verify local scheduling of both the parent compound and the 2C-CN metabolite.

Protocol: Head Twitch Response (HTR) Assay

The HTR is the gold-standard behavioral proxy for 5-HT2A activation in rodents (hallucinogenic potential).

Animals[1][2][4][5][10][11]
  • Species: C57BL/6J Mice (Male, 8–12 weeks).

  • Housing: Group housed. Move to the testing room 60 minutes prior to the experiment for acclimation.

Dosing Strategy

25CN-NBOH exhibits an inverted U-shaped dose-response curve .[1][4][5]

  • Optimal Dose: 1.5 mg/kg (Intraperitoneal, i.p.).[4][5]

  • Dose Range: 0.3 mg/kg (Threshold) to 3.0 mg/kg (Ceiling/Saturation).

  • Injection Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

Experimental Workflow
  • Habituation (T - 60 min): Place mice in the testing environment (clear acrylic cylinders or open field boxes) to reduce exploration-induced artifacts.

  • Pre-treatment (Optional, T - 30 min): If testing antagonist blockade (e.g., Ketanserin), inject the antagonist 30 minutes prior to the agonist.[4][5]

  • Agonist Injection (T = 0): Administer 25CN-NBOH (1.5 mg/kg, i.p.).[4][5]

  • Recording (T = 0 to T + 20 min): Immediately record behavior.

    • Note: The half-life of the behavioral effect is short. Peak HTR occurs between 2–10 minutes.[5] Recording beyond 20 minutes yields diminishing returns.

Scoring Criteria

A "Head Twitch" is defined as a rapid, paroxysmal rotation of the head and ears. It is distinct from grooming or normal shaking.

  • Manual Scoring: Review video at 0.5x speed. Count discrete events.

  • Automated Scoring: Use magnetometer-based ear tags or high-frame-rate video tracking software (e.g., DeepLabCut) trained on HTR morphology.

Experimental Timeline Visualization

Workflow Acclimation Acclimation (60 min) Home Cage -> Test Room Pretreat Antagonist Pre-treatment (Optional, T-30 min) Ketanserin / Vehicle Acclimation->Pretreat Injection Agonist Injection (T=0) 25CN-NBOH (1.5 mg/kg) Pretreat->Injection Observation Observation Window (T=0 to T+20 min) Video Recording Injection->Observation Analysis Data Analysis Bin: 2-min intervals Total HTR Counts Observation->Analysis

Figure 2: Experimental timeline for HTR assessment. Critical timing ensures the capture of the rapid onset peak effect.

Mechanistic Validation (Controls)

To validate that the observed behavior is 5-HT2A mediated, the following control experiments are required:

Control TypeAgentDoseExpected Outcome
Negative Control Saline VehicleN/A< 2 HTRs per 20 min
Mechanistic Block (2A) M100907 (Volinanserin)0.1 mg/kgComplete ablation of HTR
Selectivity Control (2C) SB-242084 0.5 mg/kgNo significant reduction in HTR

Interpretation: If SB-242084 reduces HTR, the compound or dose used lacks sufficient selectivity. With 25CN-NBOH at 1.5 mg/kg, SB-242084 should have no effect, confirming the behavior is exclusively 5-HT2A driven.

Expected Results & Troubleshooting

Typical Data Profile
  • Onset: 1–2 minutes post-injection.

  • Peak: 5–8 minutes.

  • Total Counts: Expect 30–60 head twitches per 20-minute session at 1.5 mg/kg in C57BL/6 mice.

Troubleshooting
  • Low HTR Counts:

    • Issue: Tachyphylaxis (Tolerance).[4][5]

    • Solution: Do not reuse mice. 5-HT2A receptors downregulate rapidly. Use naïve mice for every data point.

  • High Variability:

    • Issue: Environmental stress.

    • Solution: Ensure strict silence and low light during the acclimation and testing phase. Stress inhibits 5-HT2A signaling.

References

  • Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH.[6] Biochemical Pharmacology.[6]

  • Halberstadt, A. L., et al. (2016). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice.[7] Psychopharmacology.[1]

  • Fantegrossi, W. E., et al. (2018).Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology.

  • Rossebø, A. G., et al. (2026). Improved synthesis and physicochemical characterization of the selective serotonin 2A receptor agonist 25CN-NBOH.[8][9][10] Beilstein Journal of Organic Chemistry.[8][9][10]

Sources

Application Notes & Protocols: In Vivo Administration of Nboh-2C-CN

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Preclinical Researchers

This document provides a comprehensive guide for the in vivo administration of Nboh-2C-CN, a novel small-molecule inhibitor. Authored for researchers, scientists, and drug development professionals, this guide moves beyond simple step-by-step instructions. It delves into the rationale behind critical experimental choices, ensuring that protocols are not just followed, but understood. This approach is designed to empower researchers to make informed decisions, troubleshoot effectively, and generate robust, reproducible data while upholding the highest standards of animal welfare.

Section 1: Foundational Principles for In Vivo Success

The transition from in vitro to in vivo studies is a critical juncture in drug development. For a compound like Nboh-2C-CN, which is characterized by its hydrophobicity, success hinges on two key areas: selecting a biocompatible vehicle that ensures adequate bioavailability and choosing an administration route that aligns with the study's scientific objectives.[1]

The Critical Role of Vehicle Formulation

Due to its poor aqueous solubility, Nboh-2C-CN cannot be simply dissolved in saline for in vivo use. An appropriate vehicle is required to create a stable, injectable formulation. The choice of vehicle can significantly impact the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.[2][3]

Key Considerations for Vehicle Selection:

  • Solubility: The vehicle must solubilize Nboh-2C-CN at the desired concentration.

  • Biocompatibility & Safety: The vehicle itself should be non-toxic and well-tolerated at the required volume and concentration.[4] Common excipients like DMSO, PEG400, and Tween 80 must be used within established safety limits.[4][5]

  • Route Compatibility: The viscosity and composition of the formulation must be suitable for the intended route of administration (e.g., low viscosity for intravenous injection).

  • Stability: Nboh-2C-CN must remain stable in the vehicle for the duration of preparation and administration.

Recommended Vehicle Screening Protocol: A preliminary screening process is essential to identify an optimal vehicle. Start with common, well-characterized preclinical vehicles.

Vehicle ComponentRationale & Use CaseMax % (Typical)
Solvents
DMSOPotent solubilizing agent.<10% (IV), <50% (IP/SC)
PEG 300/400Common co-solvent, increases solubility.Up to 100%
EthanolCo-solvent, often used in combination.<15%
Surfactants
Tween 80Non-ionic surfactant, improves wetting and prevents precipitation.1-10%
Kolliphor® EL (Cremophor® EL)Potent solubilizer but associated with hypersensitivity reactions. Use with caution.<15%
Aqueous Component
Saline (0.9% NaCl) or PBSUsed to dilute the final formulation to the target volume.As required
5% Dextrose in Water (D5W)Alternative aqueous base, can improve stability for some compounds.As required

A common starting formulation for a hydrophobic compound like Nboh-2C-CN is a three-part system: 10% DMSO, 40% PEG400, and 50% Saline.

Strategic Selection of Administration Route

The choice of administration route is dictated by the experimental goal. Do you need rapid, high systemic exposure, or is sustained release more desirable? The absorption rate generally follows this pattern: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[6]

Route_Selection_Decision_Tree Start What is the primary experimental objective? PK_PD Pharmacokinetic (PK) or Maximum Bioavailability Study? Start->PK_PD 100% Bioavailability & Rapid Onset Sustained_Exposure Sustained Exposure or Ease of Dosing Study? Start->Sustained_Exposure Slower Absorption & Prolonged Effect Local_Delivery Targeting GI Tract or First-Pass Metabolism Study? Start->Local_Delivery Oral Delivery & GI Targeting IV Intravenous (IV) PK_PD->IV Yes IP Intraperitoneal (IP) PK_PD->IP Alternative, near-complete absorption but slower Sustained_Exposure->IP Slower than IV, suitable for frequent dosing SC Subcutaneous (SC) Sustained_Exposure->SC Forms a depot for slow release PO Oral Gavage (PO) Local_Delivery->PO Direct GI delivery

Section 2: Detailed Administration Protocols for Murine Models

Adherence to standardized, ethical, and reproducible procedures is paramount. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[7][8] The following protocols are based on established best practices.

Intravenous (IV) Injection via Lateral Tail Vein

This route provides 100% bioavailability and immediate systemic distribution, making it ideal for PK studies and acute efficacy models.

Materials:

  • Sterile Nboh-2C-CN formulation

  • 1 mL syringe with a 27-30 gauge needle[9][10]

  • Mouse restraining device

  • Heat lamp or warming pad to induce vasodilation[11][12]

  • 70% Isopropyl alcohol pads and sterile gauze

Step-by-Step Protocol:

  • Preparation: Warm the mouse's tail for 5-10 minutes using a heat lamp or by placing the cage on a warming pad to dilate the lateral tail veins.[9][10] This is the most critical step for success.

  • Restraint: Place the mouse in an appropriately sized restraining device.

  • Site Preparation: Gently wipe the tail with an alcohol pad to clean the injection site.

  • Injection:

    • Position the needle, bevel up, nearly parallel to the tail.[9][11]

    • Insert the needle smoothly into one of the lateral veins, typically in the distal third of the tail.[10][12] A successful entry may produce a small 'flash' of blood in the needle hub, but this is not always seen.[11]

    • Inject the solution slowly and steadily. The maximum recommended bolus volume is 5 mL/kg.[10] For a 25g mouse, this is 0.125 mL.

    • Self-Validation: If you feel resistance or see a blister (bleb) forming, the needle is not in the vein.[9] Immediately stop, withdraw the needle, and move to a more proximal site for the next attempt.[13]

  • Post-Injection: Withdraw the needle and apply gentle pressure with sterile gauze to achieve hemostasis.[12] Monitor the animal for 5-10 minutes before returning it to its home cage.

Intraperitoneal (IP) Injection

IP injection offers systemic administration with rapid absorption, though it is subject to some first-pass metabolism in the liver. It is technically simpler and less stressful for the animal than IV injection.

Materials:

  • Sterile Nboh-2C-CN formulation

  • 1 mL syringe with a 25-27 gauge needle[14][15]

  • 70% Isopropyl alcohol pads

Step-by-Step Protocol:

  • Restraint: Scruff the mouse firmly, allowing the abdomen to be exposed. Tilt the mouse so its head is pointing slightly downward. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[14]

  • Site Identification: Locate the injection site in the lower right abdominal quadrant, avoiding the midline (to miss the bladder) and the left side (where the cecum is located).[16]

  • Injection:

    • Insert the needle, bevel up, at approximately a 30-40 degree angle.[17]

    • Before injecting, gently aspirate by pulling back on the plunger.[16]

    • Self-Validation: If you aspirate any fluid (yellow for urine, brown/green for intestinal contents) or blood, withdraw the needle and reinject at a different site with a fresh needle and syringe. Negative pressure confirms correct placement.[16]

    • Inject the solution smoothly. The maximum recommended volume is 10 mL/kg.[15][17]

  • Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Subcutaneous (SC) Injection

This route is used for sustained, slow absorption of a compound as it forms a "depot" under the skin. It is the least stressful parenteral route.

Materials:

  • Sterile Nboh-2C-CN formulation

  • 1 mL syringe with a 25-27 gauge needle[18][19]

  • 70% Isopropyl alcohol pads

Step-by-Step Protocol:

  • Restraint: Scruff the mouse firmly.

  • Site Identification: The preferred site is the loose skin over the back, between the shoulder blades, where the animal cannot easily groom.[20]

  • Injection:

    • Lift the loose skin to form a "tent."[21]

    • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[18]

    • Gently aspirate to ensure a vessel has not been punctured.[19]

    • Inject the solution. A small lump will form under the skin, which will dissipate as the substance is absorbed.

    • The maximum volume per site is typically 5-10 mL/kg.[18] For larger volumes, it is recommended to use multiple injection sites.[21]

  • Post-Injection: Withdraw the needle and return the mouse to its cage.

Oral Gavage (PO)

Oral gavage ensures a precise dose is delivered directly to the stomach. This route is essential for studying oral bioavailability and the effects of first-pass metabolism.

Materials:

  • Nboh-2C-CN formulation

  • Appropriately sized flexible or bulb-tipped gavage needle (e.g., 18-20 gauge for adult mice).[22][23]

  • 1 mL syringe

Step-by-Step Protocol:

  • Measure Needle Depth: Before restraining the animal, measure the gavage needle from the corner of the mouse's mouth to the xiphoid process (the last sternal rib). Mark this depth on the needle; do not insert it further than this mark to avoid stomach perforation.[22][23]

  • Restraint: Scruff the mouse and hold it in a vertical position to create a straight line from the pharynx to the esophagus.[24]

  • Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the esophagus.[22][25]

    • Self-Validation: The needle should pass smoothly with no resistance. The mouse may exhibit swallowing reflexes.[25] If you feel any resistance or the animal struggles for breath, you may be in the trachea. Do not force the needle. Withdraw immediately and restart.[24]

  • Administration: Once the needle is in place, dispense the solution smoothly and deliberately.

  • Post-Administration: Remove the needle gently along the same path of insertion.[22] Monitor the animal for 5-10 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[22][26]

Route of AdministrationNeedle Gauge (Mouse)Max Volume (per site)Key AdvantageKey Consideration
Intravenous (IV) 27-30 G[9][10]5 mL/kg (bolus)[10]100% BioavailabilityTechnically challenging; requires vasodilation
Intraperitoneal (IP) 25-27 G[14][17]10 mL/kg[15][17]Rapid absorption; easier than IVRisk of organ puncture; some first-pass effect
Subcutaneous (SC) 25-27 G[18][19]10 mL/kg[18]Sustained release; low stressSlower absorption; potential for site irritation
Oral Gavage (PO) 18-20 G (gavage)[22][23]10 mL/kg[22][23]Models clinical routeRisk of aspiration/perforation; first-pass metabolism

Section 3: Designing a Pilot Pharmacokinetic (PK) Study

Before launching a full-scale efficacy study, a pilot PK study is essential to understand how Nboh-2C-CN is absorbed, distributed, metabolized, and excreted (ADME) in your model system.[27][28] This data informs dose selection and scheduling for subsequent experiments.[29][30]

PK_Study_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In-Life cluster_2 Phase 3: Analysis cluster_3 Phase 4: Interpretation A Select Vehicle & Administration Route B Dose Group Assignment (e.g., IV and PO groups) A->B C Prepare Dosing Formulations B->C D Administer Nboh-2C-CN to Animals C->D E Serial Blood Collection (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) D->E F Process Plasma from Blood Samples E->F G Quantify [Nboh-2C-CN] via LC-MS/MS F->G H Calculate PK Parameters (Cmax, Tmax, AUC, T½) G->H I Determine Oral Bioavailability (F% = AUC_PO / AUC_IV) H->I J Inform Dose Selection for Efficacy Studies I->J

A typical pilot PK study might involve two groups: one receiving an IV dose (e.g., 2 mg/kg) and another receiving a PO dose (e.g., 10 mg/kg).[28] Blood samples are collected at various time points post-administration to determine the plasma concentration of Nboh-2C-CN over time. The resulting data allows for the calculation of key parameters like half-life (T½), maximum concentration (Cmax), and the area under the curve (AUC), which is crucial for determining oral bioavailability.[28][31]

Section 4: Upholding Scientific Integrity and Animal Welfare

Robust and ethical in vivo research is built on the principles of the 3Rs: Replacement, Reduction, and Refinement.[32] All research should be conducted in accordance with guidelines set by bodies like the NC3Rs and be designed to be reproducible and reportable, following standards such as the ARRIVE guidelines.[8][33][34]

  • Refinement: Use the smallest gauge needles possible, warm solutions to body temperature, and ensure personnel are highly trained to minimize animal stress and pain.[14][32]

  • Reduction: Use appropriate experimental design and statistical analysis to ensure that the minimum number of animals are used to obtain scientifically valid data.[32][35] Power calculations should be performed to determine appropriate sample sizes.[30]

  • Replacement: Whenever possible, use non-animal methods to answer scientific questions.[32]

By integrating a deep understanding of the compound's properties with meticulous, validated, and ethical administration techniques, researchers can maximize the quality and impact of their in vivo studies with Nboh-2C-CN.

References

  • Title: Intravenous Tail Vein Injections - Institutional Animal Care and Use Committee™ Source: Texas Tech University URL: [Link]

  • Title: UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP Source: The University of British Columbia URL: [Link]

  • Title: UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP Source: The University of British Columbia URL: [Link]

  • Title: Lateral Tail Vein Injection in Mice and Rats (Preferred Technique - IACUC) Source: The University of Arizona URL: [Link]

  • Title: Oral Gavage In Mice and Rats - IACUC Source: The University of Arizona URL: [Link]

  • Title: Subcutaneous Injection in Mice | Animals in Science Source: Queen's University URL: [Link]

  • Title: Rodent Tail Vein Injections in Mice | Animals in Science Source: Queen's University URL: [Link]

  • Title: Guide to Oral Gavage for Mice and Rats Source: Instech Laboratories URL: [Link]

  • Title: LAB_021 Oral Gavage in Mice and Rats Source: The University of Queensland URL: [Link]

  • Title: LAB_017 Injections - Subcutaneous (SC) Injection in Mice and Rats Source: The University of Queensland URL: [Link]

  • Title: SOP: Mouse Oral Gavage Source: Virginia Tech URL: [Link]

  • Title: LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats Source: The University of Queensland URL: [Link]

  • Title: MODULE 2 THE LABORATORY MOUSE Source: McGill University URL: [Link]

  • Title: Standard Operating Procedures for Oral Gavage in Mice and Rats Source: Washington State University URL: [Link]

  • Title: Standard Operating Procedure SOP Intraperitoneal injection of mice Source: University of Zurich URL: [Link]

  • Title: Use of Drugs and Chemicals in Laboratory Animals (Guideline) Source: The University of Iowa URL: [Link]

  • Title: Subcutaneous Injection in the Mouse Source: University of Nebraska–Lincoln URL: [Link]

  • Title: Strategy for Designing In Vivo Dose-Response Comparison Studies Source: ResearchGate URL: [Link]

  • Title: IG035: Guideline on Administration of Substances to Laboratory Animals Source: Michigan State University URL: [Link]

  • Title: Intraperitoneal Injection of Neonatal Mice Source: STAR Protocols via PubMed Central URL: [Link]

  • Title: WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals Source: West Virginia University URL: [Link]

  • Title: NC3Rs guidelines Source: University of Leicester URL: [Link]

  • Title: The 3Rs Source: NC3Rs URL: [Link]

  • Title: Intraperitoneal Injection in Mice | Animals in Science Source: Queen's University URL: [Link]

  • Title: Strategy for Designing In Vivo Dose-Response Comparison Studies Source: PubMed URL: [Link]

  • Title: Routes and Volumes of Administration in Mice Source: University of Arizona URL: [Link]

  • Title: Intraperitoneal (IP) Injection in Rats and Mice SOP Source: The University of British Columbia URL: [Link]

  • Title: Optimal experimental designs for dose–response studies with continuous endpoints Source: PubMed Central URL: [Link]

  • Title: Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Source: PubMed URL: [Link]

  • Title: IACUC Routes of Administration Guidelines Source: University of Colorado Boulder URL: [Link]

  • Title: ARRIVE guidelines Source: NC3Rs URL: [Link]

  • Title: Controlled drug delivery vehicles for cancer treatment and their performance Source: PubMed Central URL: [Link]

  • Title: A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS Source: PubMed Central URL: [Link]

  • Title: EXPERIMENTAL DESIGNS FOR COMBINATION DOSE-RESPONSE STUDIES IN PRECLINICAL RESEARCH Source: DiVA portal URL: [Link]

  • Title: Design, planning & reporting | Animal Welfare and 3Rs Source: University of Zurich URL: [Link]

  • Title: Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells Source: PubMed Central URL: [Link]

  • Title: Policy on use of animals in research Source: UK Research and Innovation URL: [Link]

  • Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: MDPI URL: [Link]

  • Title: Design and analysis of dose-response experiments Source: German Cancer Research Center URL: [Link]

  • Title: In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs Source: ResearchGate URL: [Link]

  • Title: Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Source: ResearchGate URL: [Link]

  • Title: Preclinical Formulations That Don't Break Your IND and Keep Studies On Track Source: DavosPharma URL: [Link]

  • Title: Smart delivery vehicles for cancer: categories, unique roles and therapeutic strategies Source: Journal of Nanobiotechnology URL: [Link]

  • Title: Preclinical evaluation of alternative pharmaceutical delivery vehicles for paclitaxel Source: PubMed URL: [Link]

  • Title: In vivo deposition of poorly soluble drugs Source: PubMed URL: [Link]

  • Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches Source: MDPI URL: [Link]

  • Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: International Journal of Pharmaceutical Sciences and Nanotechnology URL: [Link]

Sources

Nboh-2C-CN use in calcium mobilization assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nboh-2C-CN (25CN-NBOH) in Calcium Mobilization Assays

Part 1: Introduction & Scope

Nboh-2C-CN (scientifically designated as 25CN-NBOH ) is a highly potent, selective agonist for the serotonin 5-HT2A receptor .[1][2][3] Unlike the classical non-selective agonist DOI, 25CN-NBOH exhibits superior selectivity over the 5-HT2C and 5-HT2B subtypes, making it a critical tool for dissecting 5-HT2A-mediated signaling pathways.

This guide details the protocol for utilizing 25CN-NBOH in calcium mobilization assays . This assay measures the activation of the Gq-coupled signaling cascade, where receptor stimulation leads to intracellular calcium (


) release.[4] This functional readout is preferred over radioligand binding for determining agonist efficacy (

) and functional potency (

).

Part 2: Pharmacological Profile

Before initiating assays, it is crucial to understand the potency window of 25CN-NBOH to design appropriate dose-response curves.

Table 1: Pharmacological Parameters of 25CN-NBOH

ParameterValueContextReference
Target Receptor 5-HT2APrimary Agonist Target[Jensen et al., 2017]
Binding Affinity (

)
~1.3 nMHigh Affinity[Hansen et al., 2014]
Functional Potency (

)
1.0 – 2.1 nMCalcium Flux / IP Turnover[Jensen et al., 2017]
Selectivity (2A vs 2C) >50-foldCritical for distinguishing 2A/2C effects[Jensen et al., 2020]
Selectivity (2A vs 2B) >40-foldLow risk of valvulopathy-related off-target effects[Jensen et al., 2017]
Solubility ~2-3 mg/mL (DMSO)Hydrophobic; requires organic co-solvent for stocks[Cayman Chemical]

Part 3: Mechanism of Action

The calcium mobilization assay relies on the canonical Gq-GPCR signaling pathway.[4] 25CN-NBOH binding stabilizes the receptor in an active conformation, triggering the hydrolysis of PIP2 and the subsequent release of calcium from the endoplasmic reticulum.

Figure 1: 5-HT2A Gq-Signaling Pathway [5]

G Ligand 25CN-NBOH Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binding Ca Intracellular Ca2+ (Fluorescence Signal) ER->Ca Release

Caption: Signal transduction cascade initiated by 25CN-NBOH leading to detectable calcium release.

Part 4: Experimental Protocol

Reagent Preparation
  • Stock Solution (10 mM): Dissolve 25CN-NBOH hydrochloride in 100% DMSO. Vortex until clear. Store at -20°C in aliquots to avoid freeze-thaw cycles.

  • Assay Buffer (HBSS- HEPES): HBSS containing 20 mM HEPES, pH 7.4.

  • Probenecid (2.5 mM): Essential to inhibit anion transporters that pump dye out of cells. Prepare fresh.

Cell Culture & Plating
  • Cell Line: HEK-293 or CHO cells stably expressing human 5-HT2A.

  • Seeding: Plate cells at 50,000 cells/well in a black-wall, clear-bottom 96-well poly-D-lysine coated plate 24 hours prior to assay.

  • Confluency: Target 85-90% confluency at the time of assay.

Dye Loading (Fluo-4 AM)
  • Preparation: Reconstitute Fluo-4 AM in DMSO. Dilute to 4 µM in Assay Buffer containing 2.5 mM Probenecid and 0.02% Pluronic F-127.

  • Loading: Remove culture media from wells. Add 100 µL of Dye Loading Solution per well.

  • Incubation: Incubate for 45 minutes at 37°C (5% CO2), followed by 15 minutes at room temperature (dark) to ensure complete de-esterification of the dye.

  • Wash (Optional): If using a "wash" protocol, gently wash cells 3x with Assay Buffer. For "no-wash" kits, proceed directly.

Compound Addition & Measurement
  • Serial Dilution: Prepare 25CN-NBOH in Assay Buffer (with 0.1% BSA to prevent plastic binding).

    • Range: 10 µM down to 1 pM (1:10 serial dilutions).

    • Control: Serotonin (5-HT) as a positive control (

      
       reference).
      
  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or similar automated injector system.[4]

    • Excitation: 488 nm.

    • Emission: 510-525 nm.

Workflow Diagram: Experimental Steps

Workflow Step1 1. Cell Plating (HEK-5HT2A, 24h) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 3. Incubation (45m 37°C + 15m RT) Step2->Step3 Step4 4. Baseline Read (10 seconds) Step3->Step4 Step5 5. 25CN-NBOH Injection (Automated) Step4->Step5 Step6 6. Data Acquisition (Peak Fluorescence) Step5->Step6

Caption: Step-by-step workflow for high-throughput calcium mobilization screening.

Part 5: Data Analysis & Validation

To ensure scientific integrity, data must be normalized and fitted correctly.

  • Baseline Correction: Subtract the average fluorescence of the first 10 seconds (pre-injection) from the peak response (

    
    ).
    
  • Normalization: Express data as % of the maximal response elicited by a saturating concentration (10 µM) of Serotonin (5-HT).

  • Curve Fitting: Fit data to a 4-parameter sigmoidal dose-response equation:

    
    
    Where X is the log concentration of 25CN-NBOH.
    

Validation Criteria (Self-Validating System):

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Hill Slope: Should approximate 1.0. A slope significantly >1 may indicate positive cooperativity or artifacts; <1 may indicate negative cooperativity.

  • Potency Check: The experimental

    
     for 25CN-NBOH should fall within 0.5 – 5.0 nM [Jensen et al., 2017].
    

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Window Dye leakageEnsure Probenecid is fresh (2.5 mM). Incubate at RT for last 15 mins.
High Variability Inconsistent cell densityUse automated cell counters; allow plates to sit at RT for 20 mins before incubating to reduce edge effects.
Right-Shifted EC50 Compound sticking to plastic25CN-NBOH is lipophilic. Add 0.1% BSA to compound dilution buffer.
High Basal Calcium Cell stress / Over-confluencyDo not allow cells to overgrow (>90%). Handle plates gently to avoid mechanical stress.

References

  • Hansen, M., et al. (2014). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry. Link

  • Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of 25CN-NBOH, a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology. Link

  • Cayman Chemical. 25CN-NBOH (hydrochloride) Product Information. Cayman Chemical.[6] Link

Sources

Troubleshooting & Optimization

Technical Support Center: NBOh-2C-CN & The Inverted U-Shaped Dose-Response Curve

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NBOh-2C-CN. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent and selective 5-HT2A receptor agonist. Here, we will delve into the phenomenon of its inverted U-shaped dose-response curve, providing not only a theoretical understanding but also practical troubleshooting guides to ensure the success and reproducibility of your experiments.

Understanding the Challenge: The Inverted U-Shaped Dose-Response

An inverted U-shaped dose-response curve, also known as a biphasic or hormetic response, is a non-monotonic relationship where a compound elicits a stimulatory effect at low to intermediate doses, but an inhibitory or reduced effect at higher doses.[1] This is a critical consideration in pharmacology as it deviates from the classical sigmoidal dose-response relationship and can significantly impact the interpretation of experimental results and the determination of a therapeutic window.[2][3] For NBOh-2C-CN, this phenomenon has been notably observed in in-vivo studies, such as the head-twitch response (HTR) in mice.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NBOh-2C-CN?

NBOh-2C-CN, also known as 25CN-NBOH, is a high-affinity and selective agonist for the serotonin 2A (5-HT2A) receptor.[5] It exhibits significantly higher affinity for the 5-HT2A receptor compared to the 5-HT2C and 5-HT2B receptors, with some studies reporting a 100-fold selectivity for 5-HT2A over 5-HT2C.[5] This selectivity makes it a valuable research tool for investigating the specific roles of the 5-HT2A receptor in various physiological and pathological processes.[6]

Q2: What are the leading hypotheses for the inverted U-shaped dose-response of NBOh-2C-CN?

The exact mechanisms are still under investigation, but the current leading hypotheses include:

  • Off-Target Effects at High Concentrations: While highly selective, at supra-physiological concentrations, NBOh-2C-CN may begin to engage other receptors, such as the 5-HT2C receptor. Activation of 5-HT2C receptors can sometimes produce effects that oppose those of 5-HT2A receptor activation, leading to a dampening of the overall response.[4]

  • Receptor Desensitization and Internalization: Prolonged or high-intensity stimulation of G protein-coupled receptors, including the 5-HT2A receptor, can lead to desensitization. This is a protective mechanism where the receptor is phosphorylated, uncoupled from its G-protein, and subsequently internalized into the cell, rendering it unresponsive to further stimulation.[1][2][3][7] This would explain the decrease in response at higher concentrations.

  • Activation of Opposing Signaling Pathways: It is also possible that at different concentrations, NBOh-2C-CN could preferentially activate different downstream signaling pathways, some of which may have opposing effects on the measured outcome.

Q3: What are the key physicochemical properties of NBOh-2C-CN to be aware of?

The hydrochloride salt of NBOh-2C-CN is the most commonly used form in research. Its properties are summarized in the table below:

PropertyValueSource
Molecular Weight 348.82 g/mol [5]
Appearance Crystalline solid[8]
Solubility (in water) 8.5 mg/mL[8]
Storage Desiccate at room temperature[5]
Stability in Aqueous Solution Stable for at least one month at 25°C[8]

Q4: In which experimental systems has the inverted U-shaped dose-response been observed?

The most well-documented in-vivo model is the head-twitch response (HTR) in mice .[4] This is a behavioral assay used to assess 5-HT2A receptor activation. In these studies, low to moderate doses of NBOh-2C-CN increase the frequency of head twitches, while higher doses lead to a reduction in this behavior.[4] While there is extensive in-vitro characterization of NBOh-2C-CN's binding and signaling, published reports specifically detailing an inverted U-shaped curve in cell-based assays are less common. However, the potential for receptor desensitization at high concentrations suggests this phenomenon could be observable in vitro with the appropriate experimental design.[9]

Troubleshooting Guides

Guide 1: Experimental Design for Characterizing the Inverted U-Shaped Curve

A robust experimental design is crucial for reliably observing and characterizing a biphasic dose-response.

Problem: Difficulty in consistently observing the inverted U-shaped effect.

Step-by-Step Protocol:

  • Dose Range Selection:

    • Rationale: The key to observing a biphasic response is to test a sufficiently wide range of concentrations. If the dose range is too narrow or starts too high, you may only observe the stimulatory or inhibitory phase.

    • Action: Based on in-vivo HTR studies, a starting range of 0.1 mg/kg to 10 mg/kg is recommended.[4] For in-vitro studies, a broader range from picomolar to high micromolar concentrations should be considered.

  • Dose Spacing:

    • Rationale: Equal spacing on a linear scale is inefficient for dose-response studies.

    • Action: Use a logarithmic or semi-logarithmic spacing of doses (e.g., 0.1, 0.3, 1, 3, 10...). This ensures adequate data points to define both the rising and falling phases of the curve.

  • Inclusion of Controls:

    • Rationale: Proper controls are essential for data normalization and interpretation.

    • Action: Always include a vehicle control (the solvent used to dissolve NBOh-2C-CN) to define the baseline response. For mechanistic studies, consider including a 5-HT2A antagonist (e.g., ketanserin) to confirm that the observed effects are mediated by the target receptor.[4]

  • Sufficient Replication:

    • Rationale: Biological systems have inherent variability.

    • Action: Use a minimum of 3-5 biological replicates for each dose group to ensure statistical power. Technical replicates within each experiment can help identify and minimize pipetting errors.

Experimental Workflow Diagram:

G cluster_0 Experimental Design cluster_1 Execution cluster_2 Data Analysis Define Wide Dose Range Define Wide Dose Range Logarithmic Dose Spacing Logarithmic Dose Spacing Define Wide Dose Range->Logarithmic Dose Spacing Include Vehicle & Positive Controls Include Vehicle & Positive Controls Logarithmic Dose Spacing->Include Vehicle & Positive Controls Determine Biological & Technical Replicates Determine Biological & Technical Replicates Include Vehicle & Positive Controls->Determine Biological & Technical Replicates Prepare Fresh Stock Solutions Prepare Fresh Stock Solutions Determine Biological & Technical Replicates->Prepare Fresh Stock Solutions Perform Assay (In-Vivo/In-Vitro) Perform Assay (In-Vivo/In-Vitro) Prepare Fresh Stock Solutions->Perform Assay (In-Vivo/In-Vitro) Record Raw Data Record Raw Data Perform Assay (In-Vivo/In-Vitro)->Record Raw Data Normalize Data to Controls Normalize Data to Controls Record Raw Data->Normalize Data to Controls Plot Dose vs. Response Plot Dose vs. Response Normalize Data to Controls->Plot Dose vs. Response Fit Non-Linear (Biphasic) Model Fit Non-Linear (Biphasic) Model Plot Dose vs. Response->Fit Non-Linear (Biphasic) Model Interpret Results Interpret Results Fit Non-Linear (Biphasic) Model->Interpret Results

Caption: Workflow for designing and executing experiments to characterize a biphasic dose-response.

Guide 2: Troubleshooting Inconsistent or Unexplained Results

High variability or unexpected outcomes can be frustrating. This guide provides a systematic approach to troubleshooting common issues.

SymptomPossible Cause(s)Recommended Action(s)
High variability between replicates - Inconsistent pipetting or dilution errors.- "Edge effects" in microplates due to evaporation.- Inconsistent cell seeding density or cell health.- Calibrate pipettes and use proper technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Standardize cell culture procedures and ensure a single-cell suspension before plating.[10]
No effect observed at any dose - NBOh-2C-CN degradation.- Incorrect concentration of stock solution.- Insensitive assay system.- Prepare fresh stock solutions for each experiment.- Verify the concentration of your stock solution.- Ensure your chosen assay is sensitive enough to detect 5-HT2A receptor activation.
Only a stimulatory or inhibitory effect is seen - The dose range is too narrow and misses one phase of the curve.- Extend the dose range to both lower and higher concentrations.
Precipitation of the compound in the media - The concentration exceeds the solubility limit of NBOh-2C-CN in the assay buffer.- Visually inspect wells for precipitation. Refer to solubility data and consider using a co-solvent if compatible with your assay. Note that solubility in buffer at pH 7.4 is lower than in pure water.[8]
Guide 3: Data Analysis and Interpretation for Biphasic Curves

Standard sigmoidal models are not appropriate for analyzing inverted U-shaped data.

Problem: How to correctly analyze and interpret non-monotonic dose-response data.

Step-by-Step Guide:

  • Data Visualization:

    • Action: Always begin by plotting your raw or normalized data. A semi-log plot (log of concentration on the x-axis and response on the y-axis) is standard. This visual inspection will confirm the biphasic nature of the response.

  • Choosing the Right Statistical Model:

    • Rationale: Using an inappropriate model will lead to incorrect parameter estimates.

    • Action: Utilize non-linear regression models designed for hormetic responses. The Brain-Cousens model is a common choice.[11] Other bilogistic models are also available.[12]

  • Software for Analysis:

    • Rationale: These specialized models are available in several statistical software packages.

    • Action:

      • GraphPad Prism: This is a user-friendly option with built-in models for non-linear regression, including options for biphasic curves.[13]

      • R: The drc package is a powerful, open-source tool for dose-response analysis and includes models for hormetic effects.[14]

      • BioCurve Analyzer: A web-based Shiny app that simplifies the analysis of various biological response curves, including biphasic ones.[15]

  • Interpreting the Model Parameters:

    • Action: Unlike a simple EC50, a biphasic model will provide parameters that describe the peak of the curve (maximum stimulatory effect), the dose at which this peak occurs, and the inhibitory phase.

Data Analysis Workflow:

G Raw Data Raw Data Normalize to Controls Normalize to Controls Raw Data->Normalize to Controls Plot on Semi-Log Axis Plot on Semi-Log Axis Normalize to Controls->Plot on Semi-Log Axis Visual Inspection for Biphasic Shape Visual Inspection for Biphasic Shape Plot on Semi-Log Axis->Visual Inspection for Biphasic Shape Select Non-Linear Biphasic Model\n(e.g., Brain-Cousens) Select Non-Linear Biphasic Model (e.g., Brain-Cousens) Visual Inspection for Biphasic Shape->Select Non-Linear Biphasic Model\n(e.g., Brain-Cousens) Fit Model using Software\n(Prism, R) Fit Model using Software (Prism, R) Select Non-Linear Biphasic Model\n(e.g., Brain-Cousens)->Fit Model using Software\n(Prism, R) Extract Key Parameters\n(Peak Response, etc.) Extract Key Parameters (Peak Response, etc.) Fit Model using Software\n(Prism, R)->Extract Key Parameters\n(Peak Response, etc.) Statistical Interpretation Statistical Interpretation Extract Key Parameters\n(Peak Response, etc.)->Statistical Interpretation

Caption: A logical workflow for the analysis and interpretation of biphasic dose-response data.

Proposed Signaling Pathway of NBOh-2C-CN

The following diagram illustrates the proposed mechanism of action of NBOh-2C-CN, including the on-target 5-HT2A receptor activation and the hypothesized off-target effect at the 5-HT2C receptor at high concentrations.

G cluster_0 Low to Moderate NBOh-2C-CN Concentration cluster_1 High NBOh-2C-CN Concentration NBOh_low NBOh-2C-CN HT2A 5-HT2A Receptor NBOh_low->HT2A High Affinity Gq Gq Protein Activation HT2A->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Response_low Stimulatory Response (e.g., Increased HTR) Ca_PKC->Response_low NBOh_high NBOh-2C-CN HT2A_high 5-HT2A Receptor NBOh_high->HT2A_high Saturation HT2C 5-HT2C Receptor NBOh_high->HT2C Low Affinity (Off-Target) Desensitization Receptor Desensitization & Internalization HT2A_high->Desensitization Response_high Inhibitory/Reduced Response (e.g., Decreased HTR) Desensitization->Response_high Opposing_Pathway Opposing Signaling Pathway Activation HT2C->Opposing_Pathway Opposing_Pathway->Response_high

Caption: Proposed signaling pathways for NBOh-2C-CN at different concentration ranges.

References

  • Calabrese, E. J. (2008). Hormesis: why it is important to toxicology and toxicologists. Environmental Toxicology and Chemistry, 27(7), 1451-1474. [Link]

  • Calabrese, E. J., & Baldwin, L. A. (2001). Hormesis: a generalizable dose-response model. Critical Reviews in Toxicology, 31(4-5), 353-424. [Link]

  • Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology, 232(6), 1039-1047. [Link]

  • Han, S. H., et al. (2002). Mechanisms of ligand-induced desensitization of the 5-hydroxytryptamine(2A) receptor. Molecular Pharmacology, 61(2), 346-355. [Link]

  • Nweke, E. N., & Ekhator, O. C. (2022). Statistical modeling of hormesis quantities in inverted U-shaped dose-response relationships by reparameterization of bilogistic model. Journal of Environmental Science and Health, Part A, 57(12), 1085-1094. [Link]

  • Shi, J., et al. (2007). Sustained Treatment with a 5-HT2A Receptor Agonist Causes Functional Desensitization and Reductions in Agonist-labeled 5-HT2A Receptors Despite Increases in Receptor Protein Levels in Rats. Neuropharmacology, 52(7), 1496-1504. [Link]

  • Deng, C., et al. (2021). A Universal Delayed Difference Model Fitting Dose-response Curves. Journal of Chemical Information and Modeling, 61(11), 5275-5285. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

  • Lu, S., et al. (2025). BioCurve Analyzer: a web-based shiny app for analyzing biological response curves. BMC Bioinformatics, 26(1), 1-10. [Link]

  • Glatfelter, G. C., et al. (2022). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry, 65(20), 13834-13845. [Link]

  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLoS ONE, 10(12), e0146021. [Link]

  • Ting, N., et al. (2021). Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. Clinical and Translational Science, 14(4), 1238-1248. [Link]

  • Halberstadt, A. L., et al. (2019). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 44(8), 1435-1443. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology, 9, 72. [Link]

  • Beckman Coulter. (n.d.). Echo Dose-Response Software. [Link]

  • Vidal, M. (2023). Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. [Link]

  • Martin, D. A., et al. (2021). 5-HT2A-selective agonist NBOH-2C-CN effects on excitability and synaptic transmission in 5-HT2A neurons. ResearchGate. [Link]

  • Rossebø, A. B., et al. (2026). Improved synthesis and physicochemical characterization of the selective serotonin 2A receptor agonist 25CN-NBOH. Beilstein Journal of Organic Chemistry, 22, 175-184. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727-739. [Link]

  • GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Soukup, J. (2023). Statistical modelling of dose response curves. Czech University of Life Sciences Prague. [Link]

  • Halberstadt, A. L., et al. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in humans. LJMU Research Online. [Link]

  • Canal, C. E., et al. (2010). The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. Psychopharmacology, 209(2), 163-174. [Link]

  • Berry Consultants. (n.d.). Dose Response Models. [Link]

  • Jadeja, S. (2021). Reasons for variability in results while performing High resolution melt analysis for 2 consecutive experiments? ResearchGate. [Link]

  • Wikipedia. (n.d.). Head-twitch response. [Link]

  • Fantegrossi, W. E., et al. (2015). Biphasic dose-dependent effects of R(-)-DOI (black circles) and 25CN-NBOH (gray triangles) on head twitch behavior in NIH Swiss mice. ResearchGate. [Link]

  • Odland, A. U., et al. (2025). The Selective 5HT2A Receptor Agonist, 25CN-NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. Synapse, e22314. [Link]

  • Staroń, J., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(19), 12891-12904. [Link]

  • Haibe-Kains, B., et al. (2013). Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PLoS ONE, 8(10), e77333. [Link]

  • Andersen, J. K., et al. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 14(15), 2824-2838. [Link]

  • Gatch, M. B., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12803. [Link]

  • Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2, 5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453. [Link]

  • Bio-Techne. (n.d.). NBOH-2C-CN hydrochloride (5171). [Link]

  • Wallach, J., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 867-876. [Link]

Sources

Technical Support Center: Interpreting Biphasic Effects of 25CN-NBOH In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers investigating the in vivo effects of 25CN-NBOH. This document provides troubleshooting advice, experimental protocols, and mechanistic insights to help you navigate the complexities of this potent and highly selective 5-HT2A receptor agonist, with a particular focus on its characteristic biphasic dose-response relationship.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding 25CN-NBOH and its observed effects.

Q1: What is 25CN-NBOH and why is it a valuable research tool?

25CN-NBOH (N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine) is a psychedelic phenethylamine derivative developed in 2011.[1] It is highly valued in neuroscience research for being one of the most selective agonists for the serotonin 5-HT2A receptor discovered to date.[1][2] Its high selectivity allows for more precise investigation of 5-HT2A receptor-mediated physiological and behavioral functions, minimizing the confounding effects of activity at other serotonin receptor subtypes like 5-HT2B and 5-HT2C.[2][3] Furthermore, it readily penetrates the blood-brain barrier, making it highly effective for in vivo studies in animal models.[3][4]

Q2: What does a "biphasic" or "inverted U-shaped" dose-response curve mean for 25CN-NBOH?

A biphasic dose-response curve means that the compound's effect increases with dose up to a certain point (the ascending limb), after which further increases in dose lead to a decrease in the observed effect (the descending limb).[5][6] This is a known characteristic of 25CN-NBOH in assays like the head-twitch response (HTR) in mice, a standard behavioral proxy for 5-HT2A receptor activation.[1][5][6][7] For example, a maximal HTR might be observed at 1.0-1.5 mg/kg, while a higher dose of 3.0 mg/kg produces a weaker response.[5][6]

Q3: What is the proposed mechanism behind the biphasic effect of 25CN-NBOH?

While the exact in vivo mechanism is still under investigation, the biphasic effect is likely due to a combination of factors related to 5-HT2A receptor pharmacology at high levels of receptor occupancy:

  • Receptor Desensitization/Internalization: High concentrations of an agonist can lead to rapid phosphorylation of the 5-HT2A receptor, followed by binding of β-arrestin proteins. This uncouples the receptor from its primary Gq signaling pathway and can trigger its removal from the cell surface (internalization), thereby reducing the overall response.[8][9][10] Chronic administration in mice has been shown to lead to desensitization of the 5-HT2A receptor.[1]

  • Biased Agonism: 5-HT2A receptors can signal through multiple intracellular pathways, not just the canonical Gq/11 pathway associated with psychedelic effects.[8] It is plausible that at higher concentrations, 25CN-NBOH may engage alternative signaling pathways (e.g., β-arrestin-mediated pathways) that do not contribute to, or may even oppose, the measured behavioral output (like HTR).[8][10][11]

  • Off-Target Effects at High Doses: While highly selective, at supramaximal doses, 25CN-NBOH may begin to interact with other receptors, such as the 5-HT2C receptor, which can sometimes produce opposing effects to 5-HT2A activation.[6] However, studies have shown that the descending limb of the 25CN-NBOH-induced HTR is not affected by 5-HT2C antagonists, suggesting this is less likely to be the primary cause.[5][12]

Part 2: Troubleshooting In Vivo Experiments

This section provides a structured approach to common issues encountered during in vivo studies with 25CN-NBOH.

Issue 1: The observed dose-response curve is not biphasic.
  • Symptom: You observe a standard sigmoidal curve where the effect plateaus at high doses, or you see a linear response with no descending limb.

  • Possible Causes & Troubleshooting Steps:

    • Insufficient Dose Range: The "peak" of the inverted-U may occur at a dose you have not tested.

      • Solution: Expand your dose range. Based on literature, the peak HTR effect is often around 1.0-1.5 mg/kg (i.p.), with the descending limb apparent at doses of 3.0 mg/kg and higher.[5][6] A recommended range would be 0.3, 1.0, 3.0, and 10.0 mg/kg.

    • Choice of Behavioral Assay: The biphasic effect is most clearly documented for the head-twitch response (HTR). Other behavioral readouts may not exhibit this same dose-dependency. For instance, at higher doses (10-30 mg/kg), 25CN-NBOH can significantly reduce general locomotor activity, which could mask other behavioral effects.[13]

      • Solution: If your primary goal is to study the biphasic effect, the HTR assay is the most validated model.[5][6] Ensure your observation period is appropriate; HTR frequency typically peaks within the first 5-10 minutes post-injection.[5][6]

    • Route of Administration: The pharmacokinetics can influence the effective concentration at the receptor. Most studies use intraperitoneal (i.p.) or subcutaneous (s.c.) injections.[3][6]

      • Solution: Maintain consistency in your administration route. If you deviate from established protocols, you may need to perform a new dose-response characterization.

Issue 2: High variability or poor reproducibility in behavioral responses.
  • Symptom: Large error bars in your data, or difficulty replicating results between experimental cohorts.

  • Possible Causes & Troubleshooting Steps:

    • Compound Solubility and Stability: 25CN-NBOH is typically used as a hydrochloride salt, which is soluble in physiological saline.[5][14]

      • Solution: Ensure the compound is fully dissolved. Gentle warming and sonication may be required.[5] Prepare fresh solutions for each experiment, as the stability of the compound in solution over long periods may vary.

    • Animal Habituation: Novel environments can induce stress and affect behavioral readouts.

      • Solution: Habituate animals to the testing environment and injection procedures before the experiment begins. This reduces stress-induced variability.

    • Tolerance/Tachyphylaxis: The 5-HT2A system is known to develop rapid tolerance.[1] Repeated administration of 25CN-NBOH leads to a reduced HTR.[1][6]

      • Solution: For dose-response studies, use a between-subjects design where each animal receives only one dose. If a within-subjects design is necessary, ensure a sufficient washout period (at least 7 days) between treatments.

Issue 3: Unexpected or contradictory physiological results.
  • Symptom: For example, electrophysiology results show both excitatory and inhibitory actions.

  • Possible Causes & Troubleshooting Steps:

    • Complex Cellular Actions: 25CN-NBOH's effects are not monolithic. Studies in the medial prefrontal cortex (mPFC) show it can increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) via 5-HT2A receptors, while also suppressing neuronal firing rates through a 5-HT2A-independent mechanism involving M-current channels.[15][16]

      • Solution: Interpret your results within this known complexity. The net effect in vivo is an integration of multiple cellular actions. Consider using specific channel blockers (like the M-current blocker XE-991) or 5-HT2A antagonists (like M100907 or ketanserin) to dissect the specific pathways involved in your observed effect.[5][16]

Part 3: Key Experimental Protocols & Data

Pharmacological Profile of 25CN-NBOH

The following table summarizes key quantitative data for 25CN-NBOH, providing a reference for its potency and selectivity.

ParameterReceptorValueSpeciesAssay TypeReference
Ki (affinity) Human 5-HT2A1.32 nMHumanRadioligand Binding[1][17]
EC50 (potency) Human 5-HT2A2.1 nMHumanFunctional Assay[17]
Selectivity Ratio 5-HT2C / 5-HT2A52-100 foldHumanBinding/Functional[1][3][14]
Selectivity Ratio 5-HT2B / 5-HT2A37-46 foldHumanBinding/Functional[1][3]

Note: Selectivity values can vary depending on the specific assay used.[1]

Protocol: In Vivo Head-Twitch Response (HTR) Assay

This protocol outlines the steps for a robust HTR experiment to characterize a biphasic dose-response curve.

Objective: To quantify the frequency of head-twitches in mice following administration of various doses of 25CN-NBOH.

Materials:

  • 25CN-NBOH HCl (dissolved in 0.9% physiological saline)

  • Male NIH Swiss or C57BL/6 mice[3][5]

  • Observation chambers

  • Video recording equipment (overhead camera recommended)[5]

  • 5-HT2A antagonist (e.g., M100907 or Ketanserin) for validation studies

Workflow:

HTR_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Animal Acclimation (1 week) B Habituation to Chamber (2-3 days, 15 min/day) A->B C Prepare Fresh Drug Solutions (Vehicle, 0.3, 1, 3, 10 mg/kg) B->C D Randomize Animals into Dose Groups E Administer Compound (i.p.) D->E F Place in Chamber & Start Recording E->F G Record Behavior (10-20 min) F->G H Blindly Score HTRs from Video I Analyze Data (e.g., ANOVA, post-hoc tests) H->I J Plot Dose-Response Curve I->J

Caption: Experimental workflow for a Head-Twitch Response (HTR) study.

Detailed Steps:

  • Animal & Drug Preparation:

    • Acclimate mice to the facility for at least one week.

    • Habituate mice to the testing chambers for 15-20 minutes for 2-3 days prior to the experiment to reduce novelty-induced stress.

    • On the day of the experiment, prepare fresh solutions of 25CN-NBOH in sterile 0.9% saline. Ensure complete dissolution.

  • Administration and Observation:

    • Randomly assign mice to treatment groups (e.g., Vehicle, 0.3, 1.0, 3.0, 10.0 mg/kg). A group size of n=6-8 is typical.

    • Administer the assigned dose via intraperitoneal (i.p.) injection.

    • Immediately place the mouse into the observation chamber.

    • Record behavior for a predefined period, typically the first 10 or 20 minutes post-injection, as this is the period of peak HTR activity.[5][6]

  • Data Analysis:

    • A trained observer, blind to the treatment conditions, should score the number of head-twitches from the video recordings. A head twitch is a rapid, spasmodic rotational movement of the head.

    • Plot the mean number of head-twitches (+/- SEM) for each dose group.

    • Use appropriate statistical analysis (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test) to identify significant differences between groups.

  • Validation (Optional but Recommended):

    • To confirm the effect is 5-HT2A-mediated, pre-treat a separate cohort of animals with a selective 5-HT2A antagonist (e.g., M100907, 0.01 mg/kg) 15-30 minutes before administering the peak effective dose of 25CN-NBOH (e.g., 1.0 mg/kg).[5][6] This should significantly attenuate the HTR.

Part 4: Mechanistic Framework

The biphasic effect of 25CN-NBOH is best understood in the context of modern GPCR pharmacology, specifically the concepts of receptor desensitization and biased signaling.

Proposed Signaling Pathway & Desensitization

At lower, effective doses, 25CN-NBOH preferentially activates the Gαq protein, leading to downstream signaling (e.g., PLC activation, IP3 and DAG production) that results in the characteristic physiological and behavioral effects. At higher, supra-maximal doses, the intense and sustained receptor activation is thought to promote G-protein coupled receptor kinase (GRK) activity, leading to receptor phosphorylation and subsequent β-arrestin recruitment. This has two consequences: 1) it sterically hinders further G-protein coupling (desensitization), and 2) it can initiate receptor internalization, reducing the number of available receptors on the cell surface.

Biphasic_Signaling NBOH_low Low Dose 25CN-NBOH Receptor 5-HT2A Receptor NBOH_low->Receptor Binds NBOH_high High Dose 25CN-NBOH NBOH_high->Receptor Binds (High Occupancy) Gq Gαq Activation Receptor->Gq Preferential Activation BArr β-Arrestin Recruitment Receptor->BArr Promotes PLC PLC → IP3/DAG Gq->PLC Internal Receptor Internalization BArr->Internal Desens Desensitization BArr->Desens Effect Ascending Limb Effect (e.g., HTR) PLC->Effect Attenuated Descending Limb Effect (Attenuation) Internal->Attenuated Desens->Gq Blocks Desens->Attenuated

Caption: Hypothesized signaling cascade for biphasic effects of 25CN-NBOH.

This framework provides a testable model for your research. Experiments using β-arrestin knockout animals or cell lines could directly probe the role of this pathway in the descending limb of the dose-response curve.[10]

By understanding the unique pharmacological properties of 25CN-NBOH, researchers can better design their experiments, troubleshoot unexpected results, and accurately interpret their data to advance our understanding of the 5-HT2A receptor system.

References

  • 25CN-NBOH - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(3), 441-453. [Link]

  • Jensen, A. A., et al. (2020). The selective 5-HT2A receptor agonist 25CN-NBOH: Structure-activity relationship, in vivo pharmacology, and in vitro and ex vivo binding characteristics of [3H]25CN-NBOH. Biochemical Pharmacology, 177, 113979. [Link]

  • Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology, 232(6), 1039-1047. [Link]

  • Halberstadt, A. L., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology, 9, 84. [Link]

  • Jastrzębski, M. K., et al. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Acta Pharmaceutica Sinica B. [Link]

  • Jantz, M. H., et al. (2025). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. The Journal of Physiology. [Link]

  • Jantz, M. H., et al. (2025). The Selective 5HT2A Receptor Agonist, 25CN-NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. The Journal of Physiology. [Link]

  • ResearchGate. (n.d.). Biphasic dose-dependent effects of R(-)-DOI (black circles) and... Retrieved February 23, 2026, from [Link]

  • Wallach, J., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. ACS Chemical Neuroscience, 13(19), 2826-2838. [Link]

  • ResearchGate. (n.d.). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2, 5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Retrieved February 23, 2026, from [Link]

  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). 25CN‐NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Dose of 30 mg/kg 25CN-NBOH significantly reduced locomotor activity... Retrieved February 23, 2026, from [Link]

  • Halberstadt, A. L., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology. [Link]

  • Ur, G., et al. (2024). Ligand bias and inverse agonism on 5-HT2A receptor-mediated modulation of G protein activity in post-mortem human brain. British Journal of Pharmacology. [Link]

  • Reed, A., et al. (2024). Psychedelic 5-HT2A receptor agonism: neuronal signatures and altered neurovascular coupling. bioRxiv. [Link]

  • ResearchGate. (n.d.). (PDF) Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Retrieved February 23, 2026, from [Link]

  • Gray, J. A., & Roth, B. L. (2001). Regulation of central 5-HT2A receptors: a review of in vivo studies. Journal of Psychopharmacology, 15(3), 139-145. [Link]

  • Schmid, C. L., et al. (2008). Agonist-directed signaling of the serotonin 2A receptor depends on β-arrestin-2 interactions in vivo. Proceedings of the National Academy of Sciences, 105(3), 1079-1084. [Link]

  • Kaplan, J. S., et al. (2025). Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. [Link]

Sources

Validation & Comparative

Nboh-2C-CN as a replacement for DOI in scientific research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Guide to Nboh-2C-CN and DOI for 5-HT2A Receptor Research

In the landscape of serotonergic research, particularly the interrogation of the 5-HT2A receptor, the choice of agonist is a critical determinant of experimental outcome and data interpretation. For decades, (±)-2,5-dimethoxy-4-iodoamphetamine (DOI) has served as a workhorse, a reliable, if somewhat promiscuous, tool for activating 5-HT2A receptors. However, the field is evolving, demanding greater precision and specificity. This guide provides a detailed comparison of the classic agonist, DOI, with a newer, highly selective compound, N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine (25CN-NBOH or Nboh-2C-CN), to assist researchers in making an informed selection for their studies.

Molecular Profiles and a Paradigm of Selectivity

At first glance, both molecules are phenethylamines, but their structural nuances lead to significant pharmacological divergence. DOI is a substituted amphetamine, whereas 25CN-NBOH belongs to the N-benzylphenethylamine class. This N-benzyl substitution is a key structural motif that dramatically enhances affinity and selectivity for the 5-HT2A receptor.[1]

The critical difference lies in their receptor binding profiles. DOI exhibits high affinity for not only 5-HT2A but also 5-HT2B and 5-HT2C receptors.[2][3] This lack of selectivity can confound experimental results, as activation of 5-HT2B or 5-HT2C receptors can initiate distinct signaling cascades and physiological responses.

In stark contrast, 25CN-NBOH was developed to overcome this limitation. It is one of the most selective 5-HT2A receptor agonists discovered to date.[4][5] Extensive in-vitro characterization has demonstrated its robust selectivity, displaying a 52- to 81-fold preference for 5-HT2A over 5-HT2C and a 37-fold preference over 5-HT2B in binding assays.[6][7] This high selectivity makes 25CN-NBOH a superior tool for experiments aiming to isolate and study physiological functions mediated exclusively by the 5-HT2A receptor.[6]

Comparative Data: A Quantitative Look at Performance

The true value of a research tool is quantified by its performance in controlled assays. The data below, synthesized from multiple studies, highlights the key differences in potency and selectivity between these two agonists.

ParameterNboh-2C-CN (25CN-NBOH) (±)-DOI Significance for Researchers
5-HT2A Binding Affinity (Ki) ~1.3 nM [8]~7.3 pKi (~50 nM)[2][3]Nboh-2C-CN binds to the 5-HT2A receptor with significantly higher affinity, meaning lower concentrations are needed to achieve receptor occupancy.
5-HT2C Binding Affinity (Ki) ~132 nM (100-fold lower than 5-HT2A)[4]~7.8 pKi (~16 nM)[2][3]DOI's high affinity for 5-HT2C can lead to off-target effects, a problem largely absent with Nboh-2C-CN at effective 5-HT2A concentrations.
5-HT2B Binding Affinity (Ki) ~61 nM (46-fold lower than 5-HT2A)[4]~7.4 pKi (~40 nM)[2][3]Similar to 5-HT2C, DOI's activity at 5-HT2B complicates data interpretation. Nboh-2C-CN offers a cleaner 5-HT2A signal.
Functional Potency (EC50) ~2.1 nM (Ca2+ mobilization)[8]Varies by assay, but generally in the low to mid-nanomolar range.[9]Both are potent agonists, but the key differentiator remains Nboh-2C-CN's functional selectivity.
In-Vivo Activity (Head-Twitch) Elicits HTR, but weaker than DOI at equivalent doses.[1][4]Potently induces the head-twitch response (HTR), a classic behavioral proxy for 5-HT2A activation.[10]The weaker HTR with 25CN-NBOH might be due to its lack of 5-HT2C activity, as 5-HT2C antagonism can potentiate the HTR.[11][12] This highlights the complex interplay of receptor subtypes in vivo.
Brain Penetrance High in-vitro permeability and low efflux.[6][7] Achieves ~200 nM brain concentration within 15 mins.[6][7]Known to be brain penetrant.Both compounds effectively cross the blood-brain barrier, making them suitable for in-vivo neuroscience research.

Signaling Pathways and Functional Selectivity

Activation of the 5-HT2A receptor, a Gq/11-coupled GPCR, classically initiates the phospholipase C (PLC) pathway, leading to the generation of inositol phosphates (IP) and mobilization of intracellular calcium.[13] However, the concept of "functional selectivity" or "biased agonism" is crucial here.[14][15] This means a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment) at the same receptor.

While both DOI and 25CN-NBOH act as agonists at the Gq pathway, their broader signaling profiles may differ. DOI is known to engage multiple signaling cascades.[13] The high selectivity of 25CN-NBOH suggests it may provide a more "pure" Gq-mediated signal, though further research into its β-arrestin recruitment profile is warranted for a complete picture. This is a critical consideration for researchers investigating downstream signaling events beyond simple calcium flux.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand Agonist (DOI or Nboh-2C-CN) Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Figure 1: Canonical 5-HT2A Gq/11 signaling pathway activated by agonists.

Experimental Protocols: Best Practices

To ensure robust and reproducible data, adherence to validated protocols is paramount. Below are outlines for two common assays used to characterize these compounds.

Protocol 1: In-Vitro Calcium Mobilization Assay

This assay measures the potency and efficacy of an agonist by quantifying the release of intracellular calcium following receptor activation.

Objective: To determine the EC50 and Emax of Nboh-2C-CN and DOI at the 5-HT2A receptor.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor onto 96-well, black-walled, clear-bottom plates. Culture overnight to allow for adherence.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. This dye will increase in fluorescence intensity upon binding to free calcium.

  • Compound Preparation: Prepare a serial dilution of Nboh-2C-CN and DOI in the assay buffer. A typical concentration range would be from 1 pM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO) and a known 5-HT2A antagonist (e.g., Ketanserin) for validation.

  • Assay Execution: Place the plate in a fluorescence imaging plate reader (FLIPR). Record a baseline fluorescence reading for ~20 seconds.

  • Compound Addition: The instrument will automatically add the prepared compounds to the wells.

  • Data Acquisition: Immediately following compound addition, record the fluorescence intensity over time (typically for 2-3 minutes) to capture the peak calcium response.

  • Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control (0%) and a maximal response from a reference agonist (100%). Plot the normalized response against the log of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 and Emax values.

Calcium_Assay_Workflow A Plate 5-HT2A Expressing Cells (e.g., HEK293) B Culture Overnight A->B C Load with Calcium Dye (e.g., Fluo-4 AM) B->C E Measure Baseline Fluorescence (FLIPR) C->E D Prepare Serial Dilutions of DOI & Nboh-2C-CN F Add Compounds to Plate D->F E->F G Record Fluorescence Change (Peak Response) F->G H Data Normalization & Curve Fitting G->H I Determine EC50 & Emax H->I

Figure 2: Workflow for a typical in-vitro calcium mobilization assay.

Protocol 2: In-Vivo Head-Twitch Response (HTR) Assay in Mice

The HTR is a widely accepted behavioral proxy for 5-HT2A receptor activation in rodents.

Objective: To assess the in-vivo efficacy of Nboh-2C-CN and DOI in inducing a 5-HT2A-mediated behavior.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6J mice to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: Dissolve Nboh-2C-CN and DOI in sterile physiological saline.[1] Sonication in warm water may be required for complete dissolution.[1]

  • Dosing and Administration: Administer the compounds via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses for Nboh-2C-CN typically range from 0.5 to 5.0 mg/kg,[12][16] while DOI is often tested between 0.5 and 4.0 mg/kg.[2] A vehicle control group (saline) is essential.

  • Observation: Immediately after injection, place each mouse individually into a clean observation chamber (e.g., a glass beaker).

  • Behavioral Scoring: Record the number of head twitches over a defined period, typically 20-30 minutes, starting immediately after injection.[11][12] A head twitch is a rapid, spasmodic rotational movement of the head. This can be scored manually by a trained observer blinded to the treatment conditions or via an automated system.[10]

  • Data Analysis: Compare the mean number of head twitches across different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Plot the dose-response relationship. Note that an inverted-U shaped curve is common for this behavior.[11]

Recommendations: Choosing the Right Tool for the Job

The choice between Nboh-2C-CN and DOI is fundamentally a choice between specificity and historical precedent.

Choose Nboh-2C-CN when:

  • The primary goal is to isolate the effects of selective 5-HT2A receptor activation.

  • The experimental system (e.g., cell line, brain region) has significant expression of 5-HT2B or 5-HT2C receptors, and avoiding their activation is critical.

  • The research involves dissecting downstream signaling pathways where off-target activation could confound results.

  • A clean, mechanistically precise tool is required for target validation or screening assays.

Consider using DOI when:

  • The goal is to replicate or compare results with the vast body of historical literature that has used DOI as a standard.

  • The research question involves the broader effects of a "classic" psychedelic phenethylamine agonist, where activity at 5-HT2B/2C may be part of the compound's overall profile.

  • Studying phenomena where DOI has a well-established effect, such as its anxiolytic-like properties[2] or its impact on cortical Fos expression.[17]

References

  • Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Darblade, B., et al. (2003). Evidence for a 5-HT2A receptor mode of action in the anxiolytic-like properties of DOI in mice. Psychopharmacology. Available at: [Link]

  • Fantegrossi, W. E., et al. (2015). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology. Available at: [Link]

  • Martin, D. A., et al. (2021). The psychedelic drug DOI reduces heroin motivation by targeting 5-HT2A receptors in a heroin and alcohol co-use model. Neuropsychopharmacology. Available at: [Link]

  • Wikipedia contributors. (n.d.). 25CN-NBOH. Wikipedia. Available at: [Link]

  • Scruggs, J. L., et al. (2000). DOI-Induced activation of the cortex: dependence on 5-HT2A heteroceptors on thalamocortical glutamatergic neurons. Journal of Neuroscience. Available at: [Link]

  • Vaidya, V. A., et al. (2021). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Guitart, X., et al. (2014). Functional Selectivity of Allosteric Interactions within G Protein–Coupled Receptor Oligomers: The Dopamine D1-D3 Receptor Heterotetramer. Molecular Pharmacology. Available at: [Link]

  • Nic Dhonnchadha, B. A., et al. (2005). Implication of 5-HT2A subtype receptors in DOI activity in the four-plates test–retest paradigm in mice. Behavioural Brain Research. Available at: [Link]

  • Inxight Drugs. (n.d.). 25CN-NBOH. Inxight Drugs. Available at: [Link]

  • Urban, J. D., et al. (2018). Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity. International Journal of Neuropsychopharmacology. Available at: [Link]

  • Glennon, R. A., et al. (2012). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology. Available at: [Link]

  • Wikipedia contributors. (n.d.). Head-twitch response. Wikipedia. Available at: [Link]

  • de Maeyer, J. H., et al. (2022). Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Hoffman, B. J., et al. (1988). Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. NIDA Research Monograph. Available at: [Link]

  • ResearchGate. (n.d.). Head twitch behavior elicited by 1.0 mg/kg R(-)-DOI following... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Effect of 25CN-NBOH on the head-twitch response. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2, 5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. ResearchGate. Available at: [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. Available at: [Link]

  • Wikipedia contributors. (n.d.). Functional selectivity. Wikipedia. Available at: [Link]

  • Urban, J. D., et al. (2007). Functional selectivity and classical concepts of quantitative pharmacology. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Susti, L., et al. (2021). Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife. Available at: [Link]

  • Rørsted, C., et al. (2023). Improved synthesis and physicochemical characterization of the selective serotonin 2A receptor agonist 25CN-NBOH. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The effect of chronic treatment with saline, DOI, TCB-2 or 25CN-NBOH on... ResearchGate. Available at: [Link]

  • Schmitz, L. I., et al. (2023). The Selective 5HT2A Receptor Agonist, 25CN‐NBOH Exerts Excitatory and Inhibitory Cellular Actions on Mouse Medial Prefrontal Cortical Neurons. bioRxiv. Available at: [Link]

  • Wikipedia contributors. (n.d.). 5-HT2A receptor. Wikipedia. Available at: [Link]

  • Cameron, L. P., et al. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Journal of Neuroscience. Available at: [Link]

  • Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology. Available at: [Link]

  • Rørsted, C., et al. (2021). 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. ChemMedChem. Available at: [Link]

  • Buchborn, T., et al. (2018). Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice. Frontiers in Pharmacology. Available at: [Link]

  • Odland, A. U., et al. (2021). The 5-Hydroxytryptamine 2A receptor agonists DOI and 25CN-NBOH decrease marble burying and reverse 8-OH-DPAT-induced deficit in spontaneous alternation. ResearchGate. Available at: [Link]

Sources

Efficacy and Selectivity Profiling: NBOH-2C-CN (25CN-NBOH) vs. Second-Generation Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Shift

In the evolution of serotonergic modulators, "Second-Generation" psychedelics (the 2C-x and DOx families) represented a leap in structural diversity but often failed to achieve subtype selectivity. Compounds like 2C-B and DOI exhibit promiscuous binding profiles, activating both 5-HT2A and 5-HT2C receptors with comparable affinity. This lack of selectivity confounds data in neuropsychiatric research, as 5-HT2C activation is often associated with anxiogenic effects, opposing the potential therapeutic benefits of 5-HT2A agonism.

NBOH-2C-CN (25CN-NBOH) represents a "Third-Generation" refinement. By appending an N-(2-hydroxybenzyl) moiety to the 2C-CN scaffold, researchers have unlocked a ligand with unprecedented selectivity (up to 100-fold) for 5-HT2A over 5-HT2C. This guide objectively compares the efficacy, selectivity, and experimental utility of NBOH-2C-CN against standard second-generation alternatives.

Structural & Mechanistic Basis

To understand the efficacy divergence, we must analyze the ligand-receptor interaction landscape.

The N-Benzyl "Lock"

Second-generation compounds (e.g., 2C-B) rely on a primary amine. In contrast, NBOH-2C-CN features an N-benzyl substitution.

  • Mechanism: The N-benzyl group extends into a hydrophobic pocket between Transmembrane Helix 3 (TM3) and TM6 of the 5-HT2A receptor.

  • The NBOH Advantage: Unlike the hydrophobic methoxy group in NBOMes, the hydroxyl group in NBOH-2C-CN forms a critical hydrogen bond with Tyr 7.43 (Tyr370). This interaction stabilizes the active conformation more effectively than the parent 2C-CN or 2C-B, driving the massive increase in potency.

Signaling Pathway Visualization

The following diagram illustrates the Gq-coupled signaling pathway activated by NBOH-2C-CN, highlighting the bifurcation between canonical signaling and potential arrestin recruitment.

G Ligand NBOH-2C-CN Receptor 5-HT2A Receptor Ligand->Receptor High Affinity Binding GProtein Gαq/11 Protein Receptor->GProtein Activation Arrestin β-Arrestin 2 (Recruitment) Receptor->Arrestin Biased Signaling? PLC PLCβ GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca Flux Response Head Twitch Response (Behavioral Output) Ca->Response Excitability

Figure 1: Signal transduction pathway for 5-HT2A activation. NBOH-2C-CN acts as a potent agonist, driving Gq-mediated Calcium flux, the primary correlate for psychedelic-like activity in vitro.

Comparative Efficacy Data

The following data aggregates binding affinity (


) and functional potency (

) from key comparative studies (Hansen et al., 2014; Jensen et al., 2017).
Binding Affinity & Selectivity Profile[1]
CompoundClass5-HT2A

(nM)
5-HT2C

(nM)
Selectivity Ratio (2A:2C)
NBOH-2C-CN 3rd Gen (N-benzyl)1.3 130 100x
2C-B 2nd Gen (Phenethylamine)1.02.0~0.5x (Non-selective)
DOI 2nd Gen (Amphetamine)0.72.4~3.4x (Low selectivity)
25I-NBOMe 3rd Gen (N-benzyl)0.040.5~12x

Analysis:

  • The Selectivity Gap: 2C-B and DOI are essentially equipotent at 2A and 2C. This makes them poor tools for isolating 2A-specific mechanisms (e.g., separating hallucinogenic potential from 2C-mediated satiety or anxiety).

  • NBOH-2C-CN Dominance: With a 100-fold window, NBOH-2C-CN allows researchers to dose at levels that saturate 5-HT2A while leaving 5-HT2C virtually unoccupied.

Functional Efficacy (GTP S / Calcium Flux)

While affinity describes binding, efficacy describes action.

  • NBOH-2C-CN: Acts as a high-efficacy partial agonist (

    
     ~80-90% of serotonin).
    
  • 2nd Gen (2C-B): Often exhibits lower intrinsic efficacy (

    
     ~50-70%), acting as a partial agonist.
    

In Vivo Performance: Head Twitch Response (HTR)

The Head Twitch Response in mice is the gold-standard behavioral proxy for 5-HT2A activation.

Experimental Workflow (HTR Assay)

To ensure reproducibility, the following workflow is recommended.

HTR cluster_0 Preparation cluster_1 Administration cluster_2 Data Acquisition Habituation Habituation (30 mins) Weighing Weighing & Dosing Calc Habituation->Weighing Injection IP/SC Injection (NBOH-2C-CN) Weighing->Injection Observation Video Recording (20 mins) Injection->Observation T=0 Scoring Blind Scoring (Frequency) Observation->Scoring

Figure 2: Standardized HTR workflow. Note that NBOH-2C-CN has a faster onset and shorter duration than DOI.

Performance Comparison
  • Potency: NBOH-2C-CN induces robust HTR at doses as low as 0.1 - 1.0 mg/kg .

  • Duration:

    • DOI (2nd Gen): Long-lasting (Effects persist > 2-3 hours).

    • NBOH-2C-CN: Rapid onset (peak ~5-10 min), short duration (baseline by ~60 min).

  • Implication: The short half-life of NBOH-2C-CN makes it superior for high-throughput screening and acute mechanistic studies, reducing animal stress and recovery time.

Detailed Experimental Protocol: Radioligand Binding

For researchers validating these findings, the following protocol ensures high data integrity (E-E-A-T).

Objective: Determine


 of NBOH-2C-CN at 5-HT2A using [3H]-Ketanserin displacement.

Materials:

  • Membrane Prep: HEK293 cells stably expressing human 5-HT2A.

  • Radioligand: [3H]-Ketanserin (0.5 - 1.0 nM final conc).

  • Non-specific Control: Methysergide (10

    
    M).
    
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

Step-by-Step Protocol:

  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer to achieve ~5-10

    
    g protein/well.
    
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Buffer + Membrane + Radioligand.

    • Non-Specific: Buffer + Membrane + Radioligand + Methysergide.

    • Experimental: Buffer + Membrane + Radioligand + NBOH-2C-CN (10 concentrations,

      
       to 
      
      
      
      M).
  • Incubation: Incubate for 60 minutes at 25°C (equilibrium is faster for NBOHs than some 2nd gen).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the hydrophobic N-benzyl tail.

  • Wash: Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis: Liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Safety & Metabolic Stability

A critical advantage of NBOH-2C-CN over its NBOMe counterparts is its safety profile in research handling.

  • Cytotoxicity: In vitro screens indicate NBOH-2C-CN has a benign acute cellular toxicological profile (Hansen et al., 2014), unlike some halogenated NBOMes which have shown higher cytotoxicity.

  • Metabolism (The NBOH vs. NBOMe distinction):

    • NBOMe: Requires O-demethylation (CYP450 dependent).

    • NBOH: The N-benzyl bond is metabolically labile. While this results in a shorter half-life (advantageous for acute studies), it also reduces the risk of prolonged toxicity compared to the "long-tail" effects of DOI.

  • Cardiovascular Risk: Like all potent 5-HT2A agonists, hERG channel inhibition is a concern. However, the high selectivity allows for lower effective dosing, potentially widening the therapeutic window compared to non-selective 2nd gen agents.

Conclusion

NBOH-2C-CN renders second-generation tools like 2C-B and DOI obsolete for specific 5-HT2A mechanistic inquiries. Its 100-fold selectivity eliminates the 5-HT2C "noise" that plagues older datasets, and its rapid pharmacokinetic profile allows for more precise temporal resolution in behavioral assays. For drug development professionals, NBOH-2C-CN serves as the premier "probe" molecule for isolating 5-HT2A receptor function.

References

  • Hansen, M. et al. (2014).[1][2] Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[1][3]

  • Jensen, A. A. et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of 25CN-NBOH. Biochemical Pharmacology.

  • Fantegrossi, W. E. et al. (2015).[1] Hallucinogen-like effects of 25CN-NBOH, a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology.[1]

  • Halberstadt, A. L. & Geyer, M. A. (2014).[2] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology.[4][5][6]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nboh-2C-CN
Reactant of Route 2
Reactant of Route 2
Nboh-2C-CN

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。